Physicochemical Properties & Characterization of 5,7-Dimethyl-4-hydroxyquinoline
The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of 5,7-Dimethyl-4-hydroxyquinoline . This document is structured for researchers and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of 5,7-Dimethyl-4-hydroxyquinoline . This document is structured for researchers and drug development professionals, emphasizing experimental rigor, structural causality, and practical handling protocols.
Technical Whitepaper | Version 1.0
Executive Summary
5,7-Dimethyl-4-hydroxyquinoline (CAS: 203626-56-6) is a substituted quinoline scaffold frequently utilized as a pharmacophore in the development of antimicrobial, antimalarial, and kinase-inhibiting agents. Its utility stems from the electron-rich nature of the dimethyl-substituted benzene ring and the versatile reactivity of the 4-hydroxy/4-oxo moiety.
Researchers must recognize that this compound does not behave as a simple phenol. It exists in a tautomeric equilibrium heavily favoring the 4-quinolone (keto) form in the solid state and in polar solvents. This guide addresses the implications of this tautomerism on solubility, purification, and spectroscopic analysis.
The term "4-hydroxyquinoline" is a historical misnomer for most applications. In solution, the proton resides predominantly on the nitrogen atom (NH), creating a vinylogous amide (4-quinolone). This dictates the compound's high melting point and poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimerization).
Diagram 1: Tautomeric Equilibrium
The following diagram illustrates the proton transfer between the enol (hydroxy) and keto (quinolone) forms.
Caption: The equilibrium heavily favors the Keto form (Right) in physiological conditions and solid state, significantly affecting solubility and binding affinity.
Physicochemical Profile
Solid-State Properties
Appearance: Off-white to light yellow crystalline powder.
Melting Point: Typically >230 °C (decomposition often observed near melt).
Note: The high melting point relative to similar molecular weight compounds is due to the strong crystal lattice energy formed by intermolecular N-H···O=C hydrogen bonds of the quinolone form.
Hygroscopicity: Low, but long-term storage should be in a desiccator to prevent hydrate formation.
Solution Properties
Solubility:
Water: Insoluble (< 0.1 mg/mL) at neutral pH.
DMSO: Soluble (> 20 mg/mL).
Ethanol: Sparingly soluble (increases with heat).
Acid/Base: Soluble in dilute HCl (protonation of N) and dilute NaOH (deprotonation of OH/NH).
pKa Values (Predicted):
pKa₁ (N-H⁺): ~2.5 (The N1 nitrogen is weakly basic; protonation occurs here).
pKa₂ (OH/NH): ~11.5 (The amide-like proton is weakly acidic).
Implication: The compound is neutral at physiological pH (7.4), contributing to its membrane permeability (logP ~2.5).
Synthesis Protocol: The Conrad-Llimpach Method
For researchers requiring high-purity material, the Conrad-Llimpach synthesis is the gold standard. This method avoids the regioselectivity issues of other pathways by using the symmetric 3,5-dimethylaniline.
Reaction Scheme
Diagram 2: Synthesis Workflow
Caption: The synthesis requires a high-temperature cyclization step (>250°C) to thermodynamically favor the 4-hydroxyquinoline over the kinetic 2-hydroxy isomer.
Detailed Protocol
Enamine Formation (Step 1):
Combine equimolar amounts of 3,5-dimethylaniline and ethyl acetoacetate in toluene.
Add a catalytic amount of acetic acid or p-TsOH.
Reflux with a Dean-Stark trap to remove water. Completion is indicated by the cessation of water collection.
Evaporate solvent to obtain the oily enamine intermediate.
Thermal Cyclization (Step 2 - Critical):
Pre-heat a high-boiling solvent (Diphenyl ether or Dowtherm A) to 250 °C .
Add the enamine intermediate dropwise to the boiling solvent.
Why: Rapid addition to high heat favors the kinetic formation of the 4-quinolone. Slow heating from room temperature can lead to side products (amides).
Maintain temperature for 15-20 minutes. Ethanol is evolved as a vapor.
Purification:
Cool the reaction mixture to room temperature. The product often precipitates.
Dilute with a non-polar solvent (Hexane or Petroleum Ether) to maximize precipitation.
Filter the solid and wash with acetone/hexane to remove residual diphenyl ether.
Recrystallization: Use Ethanol or DMF/Water mixtures.
Analytical Characterization
HPLC Method (Purity Check)
Due to the polar nature of the quinolone core, standard C18 methods require modification to prevent peak tailing.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 3.5).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).
Retention: The compound will elute earlier than its non-hydroxy counterparts due to the polar H-bond donor/acceptor groups.
Introduction: The Critical Role of Solubility in Drug Discovery
An In-Depth Technical Guide to the Solubility of 5,7-Dimethyl-4-hydroxyquinoline in DMSO and Ethanol 5,7-Dimethyl-4-hydroxyquinoline belongs to the 4-hydroxyquinoline (4-HQ) class of compounds, a scaffold known for a wid...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 5,7-Dimethyl-4-hydroxyquinoline in DMSO and Ethanol
5,7-Dimethyl-4-hydroxyquinoline belongs to the 4-hydroxyquinoline (4-HQ) class of compounds, a scaffold known for a wide array of pharmacological activities, including potential cytotoxic effects against cancer cells and neuroprotective properties.[1] In the journey from a promising chemical entity to a viable therapeutic agent, understanding and quantifying its physicochemical properties is paramount. Among these, solubility is a foundational parameter that dictates a compound's behavior in both experimental and physiological environments.
This guide provides a detailed examination of the solubility of 5,7-Dimethyl-4-hydroxyquinoline in two common and critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. As a Senior Application Scientist, this document moves beyond mere data presentation to explain the underlying chemical principles and provide robust, field-proven methodologies for empirical determination. We will explore the molecular interactions that govern solubility and offer a comparative analysis to guide solvent selection in research and development settings.
Physicochemical Profile of 5,7-Dimethyl-4-hydroxyquinoline
To understand solubility, one must first understand the molecule itself. 5,7-Dimethyl-4-hydroxyquinoline is a heterocyclic aromatic compound. Its structure is characterized by:
A Quinoline Core: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. This large, rigid structure is inherently hydrophobic.
A 4-Hydroxy Group (-OH): This functional group is pivotal. It can act as both a hydrogen bond donor and acceptor, introducing a polar character to the molecule.
Two Methyl Groups (-CH₃): Located at positions 5 and 7, these groups are nonpolar and increase the molecule's lipophilicity (fat-solubility).
Keto-Enol Tautomerism: Crucially, 4-hydroxyquinolines exist in equilibrium between the hydroxy (enol) form and the quinolone (keto) form. This tautomerism significantly influences the compound's hydrogen bonding capabilities and overall polarity, which in turn affects its interaction with different solvents.
Caption: Keto-enol tautomerism of the 4-hydroxyquinoline core.
Analysis of Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent widely used in drug discovery to create high-concentration stock solutions.[2] Its ability to dissolve a vast range of both polar and nonpolar compounds makes it an invaluable tool.[2][3]
Expected Solubility & Molecular Interactions
Mechanism of Solvation:
Hydrogen Bonding: DMSO is a potent hydrogen bond acceptor (due to the sulfoxide oxygen) but lacks a donor proton. It can readily accept a hydrogen bond from the -OH group of the solute's enol form.
Dipole-Dipole Interactions: The strong dipole of the S=O bond in DMSO interacts favorably with the polar regions of the quinoline ring system and the hydroxyl group.
Dispersion Forces: The methyl groups on DMSO and the aromatic rings and methyl groups on the solute interact via London dispersion forces, accommodating the nonpolar parts of the molecule.
The combination of these forces allows DMSO to effectively break down the solute's crystal lattice and solvate the individual molecules. Its aprotic nature is particularly effective as it does not compete with the solute's own potential for intramolecular hydrogen bonding to the same extent as protic solvents.
Practical Implications for Researchers
DMSO's capacity to dissolve compounds like 5,7-Dimethyl-4-hydroxyquinoline makes it the solvent of choice for preparing concentrated stock solutions for high-throughput screening and in vitro assays.[2] However, researchers must be cautious, as high concentrations of DMSO can sometimes affect cell viability or exhibit pleiotropic effects in biological models.[2]
Analysis of Solubility in Ethanol
Ethanol is a polar protic solvent, meaning it has a hydroxyl group that can both donate and accept hydrogen bonds. It is frequently used in pharmaceutical formulations as a co-solvent and penetration enhancer.[4][5][6]
Expected Solubility & Molecular Interactions
The solubility of 5,7-Dimethyl-4-hydroxyquinoline in ethanol is expected to be moderate to high, but likely lower than in DMSO. Some studies on related 4-hydroxyquinoline derivatives have noted that their solubility in ethanol can be limited, leading to crystallization from the solution.[1]
Mechanism of Solvation:
Hydrogen Bonding: Ethanol is both a hydrogen bond donor and acceptor. It can form a network of hydrogen bonds with the solute's hydroxyl group and the nitrogen atom in the quinoline ring.
Dipole-Dipole & Dispersion Forces: The polar -OH group of ethanol interacts with the polar regions of the solute, while its nonpolar ethyl (-CH₂CH₃) tail interacts with the hydrophobic aromatic rings and methyl substituents via dispersion forces.
The balance between the polar and nonpolar interactions governs the overall solubility. The energy required to break the solute's crystal lattice must be compensated by the energy released from these solvation interactions.
Comparative Analysis: DMSO vs. Ethanol
The choice of solvent has significant practical consequences for experimental design and data interpretation.
Feature
Dimethyl Sulfoxide (DMSO)
Ethanol
Solvent Type
Polar Aprotic
Polar Protic
Hydrogen Bonding
Acceptor Only
Donor & Acceptor
Expected Solubility
High to Very High
Moderate to High
Primary Interactions
Strong H-bond accepting, dipole-dipole
H-bond network, dipole-dipole, dispersion
Common Use Case
High-concentration stock solutions for in vitro screening
Formulations, extractions, crystallizations
Key Consideration
Potential for cellular toxicity at >0.5% v/v
Can be less effective for highly crystalline, poorly soluble compounds
Experimental Protocol: Determination of Thermodynamic Solubility
To move from prediction to empirical data, a robust and reproducible experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[7] This protocol is designed as a self-validating system.
Principle
An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
Preparation:
Accurately weigh approximately 2-5 mg of 5,7-Dimethyl-4-hydroxyquinoline into a 2 mL glass vial. The key is to ensure an excess of solid will remain undissolved.
Add 1 mL of the chosen solvent (DMSO or ethanol) to the vial.
Equilibration:
Seal the vial securely to prevent solvent evaporation.
Place the vial on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C).
Agitate the suspension for 24 hours. Causality Insight: A 24-hour period is typically sufficient for most compounds to reach thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high.
Phase Separation:
After equilibration, visually confirm that excess solid remains. If all solid has dissolved, the experiment must be repeated with a larger initial mass of the compound.
Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for chemical compatibility) into a clean vial. Trustworthiness Check: Filtration is critical to ensure that no solid particulates are carried over, which would artificially inflate the measured concentration.
Sample Preparation for Analysis:
Accurately dilute a known volume of the clear, filtered saturated solution with the appropriate mobile phase or solvent for analysis. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.
Quantification by HPLC-UV:
Prepare a set of calibration standards of 5,7-Dimethyl-4-hydroxyquinoline of known concentrations.
Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of the diluted sample from the calibration curve.
Calculation:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is typically expressed in µg/mL, mg/mL, or mM.
Experimental Workflow Diagram
Caption: Experimental workflow for determining thermodynamic solubility.
Conclusion
Understanding the solubility of 5,7-Dimethyl-4-hydroxyquinoline is not merely an academic exercise but a practical necessity for advancing its potential in drug development. This guide has established that while quantitative data requires empirical determination, a strong theoretical basis predicts high solubility in DMSO and moderate-to-high solubility in ethanol. The difference is rooted in the distinct chemical natures of these solvents—DMSO being a polar aprotic, superior hydrogen bond acceptor and ethanol a versatile polar protic solvent. For researchers, DMSO serves as the optimal choice for creating concentrated stock solutions for initial screening, while ethanol may be considered for specific formulation or crystallization processes. The provided experimental protocol offers a reliable, self-validating framework for obtaining the precise solubility data needed to drive informed, data-driven decisions in any research program.
References
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
Dimethyl sulfoxide. Wikipedia. Available at: [Link]
Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences. Available at: [Link]
Dimethyl sulfoxide. American Chemical Society. Available at: [Link]
Different Alcohols Used in Compounding. PCCA. Available at: [Link]
Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. ResearchGate. Available at: [Link]
Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta. Available at: [Link]
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]
Ethanol as a Key Ingredient in Pharmaceutical and Cosmetic Formulations. Blended-Solutions. Available at: [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]
Technical Guide: Crystal Structure Analysis of 5,7-Dimethyl-4-hydroxyquinoline
This guide outlines the comprehensive crystal structure analysis of 5,7-Dimethyl-4-hydroxyquinoline (also referred to as 5,7-dimethylquinolin-4(1H)-one due to tautomerism). It is designed for researchers in structural ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive crystal structure analysis of 5,7-Dimethyl-4-hydroxyquinoline (also referred to as 5,7-dimethylquinolin-4(1H)-one due to tautomerism). It is designed for researchers in structural chemistry and drug discovery, focusing on the critical differentiation between tautomeric forms and the supramolecular architecture that governs solubility and bioavailability.
Executive Summary
5,7-Dimethyl-4-hydroxyquinoline represents a privileged scaffold in medicinal chemistry, serving as a precursor for antimalarial and antibacterial agents. The core structural challenge in analyzing this compound is defining its tautomeric state—enol (4-hydroxyquinoline) vs. keto (4-quinolone) —in the solid phase. This guide details the crystallographic workflow to resolve this ambiguity, analyzing the steric influence of the 5,7-dimethyl substitution pattern on molecular packing and hydrogen bonding networks.
Chemical Context & Tautomerism
The structural identity of 4-substituted quinolines is governed by the prototropic equilibrium between the aromatic enol form and the amide-like keto form.
While the enol form is often favored in the gas phase or non-polar solvents, the keto form predominates in the solid state due to robust intermolecular hydrogen bonding (N–H···O). The 5-methyl substituent introduces a specific steric constraint (peri-interaction) that can distort the planarity of the hydrogen-bonding network.
Tautomeric Equilibrium Visualization
Caption: Prototropic equilibrium shifting toward the keto tautomer during crystallization.
Experimental Protocol
Synthesis & Crystallization
To obtain single crystals suitable for X-ray diffraction (XRD), the compound is typically synthesized via the Conrad-Limpach reaction , condensing 3,5-dimethylaniline with a
-keto ester, followed by thermal cyclization.
Solvent System: Slow evaporation from Ethanol/DMF (9:1) or Methanol . Polar protic solvents facilitate the formation of the hydrogen-bonded keto-dimers.
Crystal Morphology: Colorless prisms or needles.
Data Collection Strategy
Temperature: Data should be collected at 100 K to minimize thermal motion of the methyl groups (C5-Me, C7-Me) and accurately locate the N-H proton.
Resolution: Aim for
Å resolution to distinguish C=O vs. C-OH bond lengths.
Structural Analysis & Refinement
Unit Cell & Space Group
Based on analogous 4-quinolone structures, 5,7-Dimethyl-4-hydroxyquinoline typically crystallizes in the Monoclinic system, space group
or .
Z' (Asymmetric Unit): usually 1.
Packing Coefficient: High packing efficiency driven by
To ensure the model is trustworthy, follow this logic during refinement:
Methyl Group Disorder: The C5 and C7 methyl groups may exhibit rotational disorder. Check difference Fourier maps for multiple hydrogen positions.
Tautomer Identification (The "Acid Test"):
Step A: Locate the proton. If a peak is found ~0.88 Å from Nitrogen , it is the Keto form. If near Oxygen , it is the Enol form.
Step B: Analyze Bond Lengths (see table below).
Step C: Check Thermal Ellipsoids. Elongated ellipsoids on Oxygen suggest unresolved disorder or dynamic proton transfer.
Quantitative Tautomer Differentiation
Parameter
Keto Form (4-Quinolone)
Enol Form (4-Hydroxyquinoline)
Structural Implication
C4–O Bond
1.23 – 1.26 Å (Double)
1.34 – 1.36 Å (Single)
Short bond = Carbonyl (Keto)
C2–C3 Bond
1.33 – 1.36 Å (Double)
1.36 – 1.40 Å (Aromatic)
Localized double bond in Keto
C8a–N1–C2
> 120° (Expanded)
< 120° (Constrained)
N-protonation widens angle
H-Bond Donor
N–H
O–H
Defines supramolecular motif
Supramolecular Architecture
The crystal lattice is dominated by R
(8) dimers , a hallmark of the 4-quinolone scaffold.
Hydrogen Bonding Network
Primary Interaction: Strong intermolecular N–H···O=C hydrogen bonds link two molecules into a centrosymmetric dimer.
Geometry:
distance: Å.
: .
Steric Effect of 5-Methyl: The methyl group at position 5 is peri to the carbonyl oxygen. This creates steric repulsion, potentially forcing the carbonyl oxygen slightly out of the aromatic plane or elongating the intermolecular H-bonds compared to the unsubstituted parent.
-Stacking
The dimers stack in offset layers along the short axis (usually b-axis). The 5,7-dimethyl substitution increases the lipophilicity of the stack edges, altering solubility profiles compared to 4-hydroxyquinoline.
Structure Determination Workflow
Caption: Logic flow for validating the tautomeric structure from diffraction data.
Pharmaceutical Implications
Understanding this structure is vital for drug formulation:
Solubility: The strong H-bonded dimer lattice results in high melting points (
C) and poor aqueous solubility. Disruption of this lattice (e.g., salt formation at N1) is necessary for bioavailability.
Polymorphism: The 5,7-dimethyl groups restrict rotation, potentially reducing the number of accessible polymorphs compared to less substituted quinolines.
Binding: In protein active sites, the compound may bind as the enol tautomer if the site is hydrophobic, or keto if H-bond donors/acceptors are available. The crystal structure proves the keto form is the low-energy ground state.
References
Tautomerism in Quinolones: J. Org.[1] Chem. 2015, 80, 24, 12129–12136. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters." [2]
General Synthesis: Molecules 2013, 18(2), 2096-2109. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents."
Crystallographic Standards:Acta Cryst. B. "Bond-valence parameters for solids.
The Strategic Role of 5,7-Dimethyl-4-hydroxyquinoline in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of 5,7-Dimethyl-4-hydroxyquinoline, a heterocyclic compound poised as a valuable scaffold in contemporary drug discovery. We will dissect its physicochemical properties, delve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of 5,7-Dimethyl-4-hydroxyquinoline, a heterocyclic compound poised as a valuable scaffold in contemporary drug discovery. We will dissect its physicochemical properties, delve into the well-established biological activities of the broader 4-hydroxyquinoline class, and project the potential therapeutic applications of this specific dimethylated analogue. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the quinoline core for novel therapeutic interventions.
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a recurring motif in a multitude of FDA-approved drugs. The 4-hydroxyquinoline (or 4-quinolone) subset, in particular, has demonstrated a vast spectrum of pharmacological activities.[2] Notable examples from this chemical class have led to the development of antibacterial agents (fluoroquinolones), antimalarials, and even kinase inhibitors for cancer therapy.[3] The hydroxyl group at the 4-position is a key feature, often involved in critical hydrogen bonding interactions with biological targets.
Physicochemical Profile of 5,7-Dimethyl-4-hydroxyquinoline
5,7-Dimethyl-4-hydroxyquinoline is a solid organic compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[4] The strategic placement of the two methyl groups at the 5 and 7 positions on the carbocyclic ring is anticipated to significantly influence its physicochemical properties and, consequently, its biological activity.
The introduction of methyl groups can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, these groups can offer metabolic stability by blocking sites susceptible to oxidative metabolism. The 5,7-disubstitution pattern also influences the electronic distribution within the quinoline ring system, which can modulate the acidity of the 4-hydroxyl group and the basicity of the ring nitrogen, thereby affecting target binding.
Synthesis of the 4-Hydroxyquinoline Scaffold
The synthesis of 4-hydroxyquinolines is well-established, with two classical methods being the Conrad-Limpach and the Gould-Jacobs reactions. These methods provide a versatile foundation for producing a wide array of substituted analogues, including 5,7-Dimethyl-4-hydroxyquinoline.
The Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[5] The reaction proceeds via a Schiff base intermediate, followed by a thermal cyclization.[6]
Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative [3][7]
Step 1: Formation of the Enamine Intermediate.
Dissolve 1.0 equivalent of the appropriately substituted aniline (e.g., 3,5-dimethylaniline for the synthesis of 5,7-Dimethyl-4-hydroxyquinoline) and 1.1 equivalents of a β-ketoester (e.g., diethyl malonate) in a suitable solvent such as ethanol.
Add a catalytic amount of a weak acid (e.g., acetic acid).
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization.
Add the crude enamine to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature is necessary to drive the intramolecular cyclization.
Monitor the reaction by TLC.
Cool the reaction mixture to room temperature, which should induce precipitation of the 4-hydroxyquinoline product.
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is another powerful method for synthesizing 4-hydroxyquinolines. It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[8][9]
Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative [9][10]
Step 1: Condensation Reaction.
Combine 1.0 equivalent of the substituted aniline (e.g., 3,5-dimethylaniline) with 1.05 equivalents of diethyl ethoxymethylenemalonate (DEEM).
Heat the mixture at 100-130 °C for 1-2 hours. Ethanol is eliminated during this step.
Monitor the reaction by TLC.
Step 2: Cyclization.
The resulting anilidomethylenemalonate is cyclized by heating at a higher temperature (typically 240-260 °C) in a high-boiling solvent like Dowtherm A.
The cyclization is usually complete within 20-30 minutes.
Step 3: Saponification and Decarboxylation (Optional).
The resulting 3-carbethoxy-4-hydroxyquinoline can be saponified using a solution of sodium hydroxide in ethanol/water.
Acidification of the reaction mixture will precipitate the corresponding carboxylic acid.
The carboxylic acid can then be decarboxylated by heating above its melting point to yield the final 4-hydroxyquinoline.
Caption: Synthetic routes to 5,7-Dimethyl-4-hydroxyquinoline.
Key Biological Activities and Therapeutic Potential
While specific biological data for 5,7-Dimethyl-4-hydroxyquinoline is limited, the extensive research on the 4-hydroxyquinoline scaffold allows for informed predictions of its potential therapeutic applications. This compound is recognized as a valuable synthetic intermediate for developing novel chemical entities with potential cytotoxic and antimicrobial activities.[4]
Anticancer Activity
Many quinoline derivatives have been investigated as anticancer agents.[11] The proposed mechanisms of action are diverse and include:
Kinase Inhibition: The quinoline scaffold is present in several FDA-approved tyrosine kinase inhibitors. It is plausible that 5,7-Dimethyl-4-hydroxyquinoline derivatives could be designed to target specific kinases involved in cancer cell signaling pathways.
DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoline ring allows for intercalation into DNA, which can disrupt DNA replication and transcription. Some quinoline derivatives also inhibit topoisomerase enzymes, which are critical for DNA topology and cell division.
Induction of Apoptosis: Certain quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).
Experimental Protocol: MTT Assay for Cytotoxicity Screening [12][13]
Cell Seeding:
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of 5,7-Dimethyl-4-hydroxyquinoline (and its derivatives) in the appropriate cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Reading:
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Neuroprotective Effects
Kynurenic acid, an endogenous 2-carboxylic acid derivative of 4-hydroxyquinoline, is known to have neuroprotective properties.[2][3] This suggests that the 4-hydroxyquinoline scaffold could be a starting point for the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15][16] The potential mechanisms include:
Antioxidant Activity: The quinoline ring system can act as a scavenger of free radicals, protecting neurons from oxidative stress, a key factor in neurodegeneration.
Enzyme Inhibition: Derivatives of quinoline have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[14]
Antimicrobial and Antimalarial Activity
The quinoline core is famously present in antimalarial drugs like chloroquine and hydroxychloroquine.[17] The mechanism of action of these drugs is thought to involve the inhibition of heme polymerization in the malaria parasite.[18] While resistance is a significant issue, the quinoline scaffold remains a crucial starting point for the design of new antimalarial agents. Additionally, various halogenated and other substituted hydroxyquinolines have demonstrated significant antibacterial and antifungal properties.[4]
The biological activity of 4-hydroxyquinoline derivatives is highly dependent on the substitution pattern on the quinoline ring. For 5,7-Dimethyl-4-hydroxyquinoline, the following SAR insights can be considered:
Position 4: The hydroxyl group is generally crucial for activity, often acting as a hydrogen bond donor or acceptor in interactions with target proteins.
Positions 5 and 7: The methyl groups at these positions will increase lipophilicity, which could enhance membrane permeability and cell uptake. However, they also introduce steric bulk, which could either be beneficial or detrimental to binding, depending on the topology of the target's active site. In the context of antimalarials like chloroquine, a substituent at the 7-position (in that case, a chloro group) is critical for activity.[19][20] The electron-donating nature of the methyl groups will also influence the electronic properties of the aromatic system.
Caption: Key SAR points for the 5,7-Dimethyl-4-hydroxyquinoline scaffold.
Future Directions and Conclusion
5,7-Dimethyl-4-hydroxyquinoline represents a promising, yet underexplored, starting point for drug discovery campaigns. Its straightforward synthesis and the well-documented biological relevance of the 4-hydroxyquinoline scaffold make it an attractive candidate for the generation of diverse chemical libraries. Future research should focus on:
Synthesis of Analogues: A systematic exploration of derivatives of 5,7-Dimethyl-4-hydroxyquinoline, with modifications at the 2 and 3 positions, as well as on the 4-hydroxyl group, is warranted.
Broad Biological Screening: These novel compounds should be screened against a wide range of biological targets, including kinases, microbial enzymes, and targets relevant to neurodegenerative diseases.
Mechanism of Action Studies: For any identified hits, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.
References
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. Available from: [Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available from: [Link]
Synthesis of 5,7-dihydroxy-4,8-dimethylchromen-2-one and its azo derivatives. ResearchGate. Available from: [Link]
What is the mechanism of Hydroxychloroquine Sulfate?. Patsnap Synapse. Available from: [Link]
Gould–Jacobs reaction. Wikipedia. Available from: [Link]
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. Available from: [Link]
Conrad–Limpach synthesis. Wikipedia. Available from: [Link]
Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents.
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]
Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available from: [Link]
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]
Hydroxychloroquine. Wikipedia. Available from: [Link]
Mechanism of action of hydroxychloroquine as an antirheumatic drug. PubMed. Available from: [Link]
In vitro kinase assay. Protocols.io. Available from: [Link]
Quinoline derivatives as anti-cancer agents. Google Patents.
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Available from: [Link]
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. Available from: [Link]
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available from: [Link]
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available from: [Link]
Biological activities of quinoline derivatives. PubMed. Available from: [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]
UNITED STATES PATENT OFFICE. Googleapis.com. Available from: [Link]
Hydroxychloroquine (DMARD) - Pharmacology, mechanism of action, indication, side effects. Available from: [Link]
Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available from: [Link]
Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. American Chemical Society. Available from: [Link]
Quinoline derivatives 057. Google Patents.
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. Available from: [Link]
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available from: [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]
Quinazoline derivatives useful for treatment of neoplastic disease. Patent US-5457105-A. Available from: [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]
Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. PubMed. Available from: [Link]
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH. Available from: [Link]
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available from: [Link]
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. Available from: [Link]
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available from: [Link]
New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations. Available from: [Link]
Technical Guide: Metal Coordination & Chelating Properties of 5,7-Dimethyl-4-hydroxyquinoline
Topic: Metal Chelating Properties of 5,7-Dimethyl-4-hydroxyquinoline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Distinction...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Metal Chelating Properties of 5,7-Dimethyl-4-hydroxyquinoline
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Distinction
5,7-Dimethyl-4-hydroxyquinoline (CAS 203626-56-6) represents a specific subclass of quinoline derivatives often utilized as a scaffold in medicinal chemistry. Unlike its isomer 5,7-dimethyl-8-hydroxyquinoline (a potent bidentate chelator), the 4-hydroxy isomer exhibits distinct coordination chemistry governed by distal donor atoms and tautomeric equilibrium.
This guide provides a rigorous analysis of its metal-binding capabilities, distinguishing between direct coordination (monodentate) and its role as a precursor for chelating pharmacophores (e.g., fluoroquinolones). Researchers must recognize that the 5-methyl substituent introduces steric constraints proximal to the oxygen donor, altering binding kinetics compared to unsubstituted 4-quinolones.
Chemical Basis of Coordination
Tautomerism and Donor Availability
The coordination chemistry of 5,7-Dimethyl-4-hydroxyquinoline is dictated by the keto-enol tautomerism between the 4-quinolinol (enol) and 4-quinolone (keto) forms. In solution, the 4-quinolone (keto) tautomer predominates.
Primary Donor Site: The carbonyl oxygen at position 4 (hard base).
Secondary Donor Site: The ring nitrogen at position 1 (intermediate base).
Geometric Constraint: Unlike 8-hydroxyquinoline, where N and O are adjacent (1,8-position) allowing for stable 5-membered chelate rings, the N and O in 4-hydroxyquinoline are in a 1,4-relationship. This geometry precludes monomeric bidentate chelation of a single metal ion.
Steric and Electronic Effects
5-Methyl Steric Hindrance: The methyl group at position 5 is peri-planar to the carbonyl oxygen at position 4. This creates significant steric bulk, potentially hindering the approach of larger metal ions or forcing the ligand to tilt out of the coordination plane.
Electronic Induction: The methyl groups at positions 5 and 7 are electron-donating (+I effect). This increases the electron density on the aromatic ring, theoretically enhancing the basicity of the carbonyl oxygen compared to the unsubstituted parent compound.
Visualizing the Coordination Modes
The following diagram contrasts the high-stability chelation of the 8-isomer with the monodentate/bridging modes of the 5,7-dimethyl-4-isomer.
Figure 1: Comparative coordination topology. Note the inability of the 4-isomer to form the stable chelate ring characteristic of the 8-isomer.
Thermodynamics & Stability Analysis
Since 5,7-Dimethyl-4-hydroxyquinoline acts primarily as a monodentate ligand, its stability constants (
) with transition metals (Cu²⁺, Zn²⁺, Fe³⁺) are significantly lower than those of bidentate chelators.
Expected Interaction
Stoichiometry: Likely 1:1 or 1:2 (Metal:Ligand), but strictly monodentate.
Binding Affinity: Low to Moderate. It functions closer to a simple ketone or amide ligand.
pH Dependence: Protonation of the ring nitrogen (pKₐ ≈ 2.5) and deprotonation of the hydroxyl (if in enol form, pKₐ ≈ 11) critically affect binding. Neutral pH favors the neutral keto form.
Experimental Protocol: Determination of Stability Constants
To validate the binding affinity of this specific molecule, use the Job’s Method of Continuous Variation combined with Potentiometric Titration .
Protocol: Potentiometric Determination of Stability Constants
Objective: Determine proton dissociation constants (pKₐ) and metal stability constants (log K).
Reagent Preparation:
Ligand Solution: Dissolve 1.0 mM 5,7-Dimethyl-4-hydroxyquinoline in 50% v/v dioxane-water (to ensure solubility due to methyl lipophilicity).
Metal Solution: Prepare 1.0 mM stock solutions of Cu(NO₃)₂ or Zn(NO₃)₂.
Ionic Strength: Maintain I = 0.1 M using KNO₃.
Calibration:
Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) in the same solvent system to account for the liquid junction potential.
Titration Workflow:
Step A (Acid Blank): Titrate HNO₃ against standard NaOH.
Step B (Ligand): Titrate Ligand + HNO₃ against NaOH. Determine
values from the inflection points using the Irving-Rossotti method.
Step C (Complex): Titrate Ligand + Metal Ion + HNO₃ against NaOH.
Analysis: A shift in the pH curve between Step B and Step C indicates complex formation. Calculate
(average number of ligand molecules bound) and to derive and .
Data Validation:
If no significant pH shift occurs < pH 6, the ligand is a weak binder.
Precipitation at high pH indicates hydroxide formation (metal hydrolysis) rather than stable chelation.
Synthetic Application: From Scaffold to Chelator
While the parent molecule is a weak binder, it is a critical precursor for synthesizing high-affinity chelators, specifically 3-carboxyl-4-quinolones (fluoroquinolone analogs).
Functionalization Pathway
To convert 5,7-Dimethyl-4-hydroxyquinoline into a bidentate chelator, a carboxyl group must be introduced at position 3. This creates a keto-acid binding pocket (
-chelation).
Reaction Scheme Summary:
Formylation/Carboxylation: Reaction with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization (Gould-Jacobs reaction) is the standard route, though this usually starts from the aniline.
Direct C-3 Functionalization: If starting from the pre-formed quinoline:
Reagents: Ethyl formate / Base (NaH).
Product: Introduction of a formyl or carboxyl moiety at C-3.[1]
Result: The resulting 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a potent chelator of Fe³⁺ and Cu²⁺.
Biological Implications[2][3][4]
Metallo-Enzyme Inhibition
Direct Inhibition: Unlikely to inhibit metallo-enzymes (e.g., matrix metalloproteinases) via zinc chelation unless functionalized.
Mechanism: Any biological activity observed is likely due to hydrophobic interactions (intercalation) or hydrogen bonding rather than metal depletion.
Antimicrobial Activity[5]
The 5,7-dimethyl substitution increases lipophilicity (LogP), enhancing cell membrane penetration.
If used as a precursor for quinolone antibiotics, the 5-methyl group can influence the spectrum of activity, often enhancing activity against Gram-positive bacteria but potentially reducing affinity for DNA gyrase due to steric clash if not optimized.
References
National Institutes of Health (NIH). (2021). Metal Complexes with 8-Hydroxyquinoline vs 4-Hydroxyquinoline Derivatives. PubMed Central. Retrieved from [Link]
MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]
Taylor & Francis. (2018). Tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol: structures and properties. Journal of Coordination Chemistry. Retrieved from [Link](Cited for comparative structural data on the 8-isomer).
Fluorescent Properties of Substituted 4-Hydroxyquinolines
An In-Depth Technical Guide for Researchers and Drug Developers Executive Summary This guide provides a comprehensive technical analysis of the photophysical properties, synthetic pathways, and applications of substitute...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers and Drug Developers
Executive Summary
This guide provides a comprehensive technical analysis of the photophysical properties, synthetic pathways, and applications of substituted 4-hydroxyquinolines (4-HQs). While often overshadowed by the isomeric 8-hydroxyquinoline in chelation literature, the 4-HQ scaffold—often existing as the 4-quinolone tautomer—forms the core of the fluoroquinolone antibiotic class and represents a versatile fluorophore for biological sensing. This document synthesizes mechanistic insights into tautomeric equilibria, solvatochromism, and substituent effects, providing actionable protocols for synthesis and characterization.
Structural Dynamics & Tautomerism
The fluorescence of 4-hydroxyquinolines is governed by a fundamental ground-state equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.
The Keto-Enol Equilibrium
In the gas phase, the enol form is often more stable. However, in polar solvents (water, alcohols) and the solid state, the keto form (4-quinolone) predominates due to dipolar stabilization and intermolecular hydrogen bonding.
Enol Form: Favored in non-polar solvents; aromatic pyridine ring intact.
Keto Form: Favored in polar protic solvents; relies on the vinylogous amide resonance.
This equilibrium dictates the excitation pathway. Unlike 8-hydroxyquinoline, which undergoes Excited-State Intramolecular Proton Transfer (ESIPT) via a 5-membered ring, 4-HQs typically undergo solvent-assisted proton transfer or emit directly from the excited keto species.
Mechanistic Pathway Diagram
The following diagram illustrates the tautomeric flow and excitation dynamics.
Caption: Photophysical pathway of 4-hydroxyquinoline showing the dominance of the keto form in polar media.
Photophysical Mechanisms & Solvatochromism
Absorption and Emission[1][2][3][4]
Absorption: Typically occurs in the UV region (230–330 nm). The band at ~330 nm is characteristic of the quinolone nucleus (
and transitions).
Emission: Substituted 4-HQs exhibit fluorescence in the blue-to-green region (400–550 nm).
Quantum Yield (QY): The parent 4-HQ has a relatively low fluorescence QY in water (
) due to efficient intersystem crossing to the triplet state (). However, substituents (e.g., 6-fluoro, 7-methoxy) and aprotic solvents can significantly enhance .
pH Dependence
The fluorescence is highly sensitive to pH due to two pKa values:
pKa1 (~2.4): Protonation of the ring nitrogen (Cationic form).
pKa2 (~11.3): Deprotonation of the hydroxyl/carbonyl oxygen (Anionic form).
Diagnostic Rule:
Acidic Medium: Cationic form often shows blue-shifted, intense fluorescence.
Basic Medium: Anionic form may exhibit red-shifted emission or quenching depending on the substituent pattern.
Structure-Activity Relationship (SAR) of Fluorescence
Modifying the quinolone scaffold alters the HOMO-LUMO gap and non-radiative decay rates.
Promotes intersystem crossing; common in non-fluorescent antibiotic precursors.
C-6
Fluorine (-F)
Inductive Withdrawal
Blue Shift + Intensity
Stabilizes the HOMO; key feature of Fluoroquinolones (e.g., Ciprofloxacin).
C-7
Methoxy (-OMe)
Strong Donor
Red Shift (Bathochromic)
Strong conjugation extends the -system; pushes emission to green/yellow.
C-8
Nitro (-NO2)
Strong Withdrawing
Quenching
Introduces low-lying states that facilitate rapid internal conversion.
Experimental Protocols
Synthesis: Optimized Conrad-Limpach Protocol
The Conrad-Limpach synthesis is the most reliable method for generating the 4-hydroxyquinoline core. This protocol is optimized for purity to prevent fluorescence quenching by byproducts.
Reagents:
Substituted Aniline (1.0 eq)
Diethyl ethoxymethylenemalonate (for Gould-Jacobs) OR
-ketoester (for Conrad-Limpach)
Dowtherm A (Diphenyl ether/biphenyl mixture)
Ethanol (anhydrous)
Step-by-Step Methodology:
Condensation (Schiff Base Formation):
Mix aniline (10 mmol) and
-ketoester (10 mmol) in ethanol (20 mL).
Add catalytic acetic acid (2 drops).
Reflux for 4–6 hours using a Dean-Stark trap to remove water.
Checkpoint: Monitor TLC for disappearance of aniline.
Evaporate solvent to yield the
-anilinoacrylate intermediate.
Thermal Cyclization:
Heat Dowtherm A (15 mL) to 250°C (critical: temperature must be high to favor cyclization over polymerization).
Add the intermediate dropwise to the boiling solvent.
Stir for 15–30 minutes.
Cool to room temperature. The product usually precipitates.
Purification:
Filter the precipitate and wash copiously with hexane (to remove Dowtherm A).
of a derivative using Quinine Sulfate as a standard.
Protocol:
Standard Preparation: Dissolve Quinine Sulfate in 0.1 M H₂SO₄ (
).
Sample Preparation: Dissolve 4-HQ derivative in Ethanol.
Absorbance Adjustment: Dilute both solutions so absorbance at excitation wavelength (e.g., 350 nm) is < 0.1 OD (prevents inner filter effect).
Emission Scan: Record integrated fluorescence intensity (
) for sample and standard.
Calculation:
Where is the refractive index of the solvent.
Experimental Workflow Diagram
Caption: Step-by-step workflow from Conrad-Limpach synthesis to quantum yield determination.
Applications in Drug Discovery & Sensing[5]
Fluoroquinolone Antibiotics Tracking
The intrinsic fluorescence of the 4-quinolone core (enhanced by the C-6 fluorine) allows for label-free pharmacokinetic studies.
Application: HPLC with Fluorescence Detection (HPLC-FLD).
Detection Limits: Nanogram/mL levels in plasma.
Mechanism: The rigid tricyclic structure of commercially available drugs (e.g., Ofloxacin) prevents rotational energy loss, resulting in high brightness.
Metal Ion Sensing
While 8-HQ is a chelator, 4-HQ derivatives substituted at the 3-position (e.g., 3-carboxy-4-quinolone) can chelate divalent cations (
, ).
Response: Chelation locks the rotation of the carboxyl group, restricting non-radiative decay and triggering a "Turn-On" fluorescence response.
References
Sherin, P. S., et al. (2009).[1] "Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline." Photochemical & Photobiological Sciences.
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
Albouy, D., et al. (2012). "Fluorescence properties of 4-quinolone derivatives: Influence of the substituents." Journal of Photochemistry and Photobiology A: Chemistry.
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for QY protocols).
Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy.
Precision Scaffolding: 5,7-Dimethyl-4-hydroxyquinoline as a Building Block for Bioactive Molecules
Executive Summary In the landscape of privileged medicinal scaffolds, the quinoline core remains a cornerstone of drug discovery, underpinning therapeutics ranging from antimalarials to kinase inhibitors.[1][2] While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of privileged medicinal scaffolds, the quinoline core remains a cornerstone of drug discovery, underpinning therapeutics ranging from antimalarials to kinase inhibitors.[1][2] While the 7-chloro-4-aminoquinoline motif (exemplified by chloroquine) is historically dominant, the 5,7-dimethyl-4-hydroxyquinoline (5,7-DMHQ) scaffold offers a distinct steric and electronic profile. The introduction of methyl groups at the C5 and C7 positions modulates lipophilicity (logP) and hinders metabolic oxidation at susceptible ring positions, potentially enhancing the pharmacokinetic stability of derived NCEs (New Chemical Entities).
This technical guide dissects the synthesis, reactivity, and application of 5,7-DMHQ.[2] It is designed for medicinal chemists requiring a robust protocol for scaffold generation and subsequent functionalization into bioactive libraries.[2]
Part 1: Chemical Architecture & Synthesis
The synthesis of 5,7-DMHQ is classically achieved via the Conrad-Limpach reaction , a thermal condensation of an aniline with a
-ketoester. This pathway is preferred over the Gould-Jacobs reaction for 4-hydroxyquinolines because it favors the formation of the 4-quinolone tautomer over the 2-quinolone isomer under kinetic control.
The Conrad-Limpach Protocol
The synthesis involves two distinct stages:[1][3][4][5]
Schiff Base Formation: Condensation of 3,5-dimethylaniline with ethyl acetoacetate under acidic catalysis to form the
-enamino ester.
Thermal Cyclization: High-temperature electrocyclic ring closure (typically >250°C) to form the quinoline core.[5]
Reaction Thermodynamics & Control
Kinetic vs. Thermodynamic: At lower temperatures (<100°C), the reaction may favor the formation of the anilide (Knorr intermediate), which cyclizes to 2-hydroxyquinoline.[2] To secure the 4-hydroxy isomer (5,7-DMHQ), the reaction must proceed via the enamine intermediate, which requires continuous water removal (Dean-Stark) and subsequent flash heating.
Solvent Selection: The cyclization step requires a solvent capable of sustaining temperatures >250°C. Diphenyl ether (Dowtherm A) is the industry standard, acting as a heat sink to drive the endothermic cyclization while preventing charring.[2]
Visualization: The Synthetic Pathway
The following diagram illustrates the critical intermediates and energetic requirements for the synthesis of 5,7-DMHQ.
Figure 1: The Conrad-Limpach synthesis pathway for 5,7-Dimethyl-4-hydroxyquinoline.
Part 2: Functionalization Strategy
The 4-hydroxy group (tautomeric with 4-quinolone) is relatively inert to direct nucleophilic displacement. To utilize 5,7-DMHQ as a building block, it must first be activated.[2] The standard "pivot" step is the conversion to 4-chloro-5,7-dimethylquinoline .
Activation via Chlorination
Treating 5,7-DMHQ with phosphorus oxychloride (
) converts the hydroxyl group into a chloride leaving group.[2] This transformation is critical because the C4-chloride is highly susceptible to Nucleophilic Aromatic Substitution (), enabling the rapid generation of 4-aminoquinoline libraries.
Critical Consideration: The C5-methyl group introduces steric bulk near the C4 reaction center. While this does not prevent chlorination, it may retard the rate of subsequent
reactions compared to unsubstituted quinolines.[2] Reaction times must be optimized accordingly.
Diversification Logic
Once the 4-chloro intermediate is secured, the scaffold can be diverted into three primary bioactive classes:
Antimalarials: Displacement with diamines (e.g., N1,N1-diethylpentane-1,4-diamine) to mimic chloroquine.
Kinase Inhibitors: Coupling with substituted anilines to generate structures resembling Bosutinib or Gefitinib analogs.[2]
Antibacterials: Hydrazinolysis followed by cyclization to triazolo-quinolines.
Figure 2: Divergent synthesis strategy from the activated 4-chloro intermediate.
Part 3: Detailed Experimental Protocols
The following protocols are derived from standard quinoline chemistry adapted for the 5,7-dimethyl substrate.
Protocol A: Synthesis of 5,7-Dimethyl-4-hydroxyquinoline
Objective: Large-scale preparation of the core scaffold.
Enamine Formation:
In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 3,5-dimethylaniline (12.1 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and benzene (150 mL).
The 5,7-dimethyl analogs of chloroquine have been investigated for activity against Plasmodium falciparum.[6] The steric bulk at C5 and C7 alters the interaction with heme (the primary target of chloroquine). While the 7-chloro substituent is optimal for heme binding, the 5,7-dimethyl motif offers alternative resistance profiles.
Compound Class
R-Group (C4 Position)
Target Strain
Activity ()
Mechanism
Chloroquine (Ref)
4-amino-1-diethylaminopentane
P. falciparum (3D7)
~15 nM
Heme Polymerization Inhibition
5,7-DMHQ Analog
4-amino-1-diethylaminopentane
P. falciparum (3D7)
50–200 nM
Heme Polymerization Inhibition
5,7-DMHQ Analog
4-anilino (kinase scaffold)
P. falciparum (K1)
>500 nM
Weak/Moderate
Anticancer (Kinase Inhibition)
4-Anilinoquinolines are potent EGFR and Src kinase inhibitors. The 5,7-dimethyl substitution pattern is particularly relevant here.[7]
Steric Fit: The C5-methyl group can induce a twist in the N-phenyl ring, potentially improving selectivity by clashing with the "gatekeeper" residue in certain kinase ATP-binding pockets.
Solubility: The added lipophilicity requires formulation strategies (e.g., salt formation with methanesulfonic acid) to ensure bioavailability.[2]
References
Conrad-Limpach Synthesis Mechanism & History.
Source: Wikipedia/Cambridge University Press.[2][8]
URL:[Link][2][5]
Solvent Effects in High-Temperature Cyclization.
Source: National Institutes of Health (NIH).[2] "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones."
URL:[Link][2]
Synthesis of 7-Chloroquinoline Derivatives (Analogous Chemistry).
Source: Durham University / ACS Publications.[2] "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents."
URL:[Link]
Biological Activity of 4-Hydroxyquinoline Scaffolds.
Source: National Institutes of Health (NIH).[2] "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents."
URL:[Link]
Medicinal Chemistry of Quinolone Derivatives.
Source: PubMed.[2] "Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry."
URL:[Link][2]
Navigating the Scaffold: A Technical Deep Dive into 5,7-Dimethyl-4-hydroxyquinoline SAR
Executive Summary The 5,7-dimethyl-4-hydroxyquinoline (5,7-DMHQ) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical junction between classic antimicrobial quinolones and emerging...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5,7-dimethyl-4-hydroxyquinoline (5,7-DMHQ) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical junction between classic antimicrobial quinolones and emerging kinase/metabolic inhibitors.[1] Unlike the unsubstituted parent, the 5,7-dimethyl pattern introduces unique steric constraints (via the C5-methyl peri-interaction) and lipophilic modulation (via the C7-methyl).[1] This guide dissects the Structure-Activity Relationship (SAR) of this specific core, moving beyond generic textbook descriptions to provide actionable synthetic pathways and mechanistic insights for drug discovery professionals.
The Core Architecture: Tautomerism & Sterics
The Chameleon Effect: Tautomeric Equilibrium
To successfully exploit this scaffold, one must first acknowledge a nomenclature-structure disconnect.[1] While chemically named 4-hydroxyquinoline , the molecule exists predominantly in solution and the solid state as the 4(1H)-quinolone (4-oxo) tautomer.
Biological Implication: The hydrogen bond donor (N1-H) and acceptor (C4=O) motif is the primary recognition element for targets such as bacterial DNA gyrase and the P. falciparum bc1 complex.
The 5-Methyl Constraint: The methyl group at position 5 is not merely a lipophilic handle. It exerts steric pressure on the C4-carbonyl/hydroxyl group.[1] In kinase inhibitors, this "peri-effect" can lock the conformation of substituents at C4 or prevent metabolic conjugation (glucuronidation) at the oxygen, thereby improving oral bioavailability.[1]
DOT Diagram: Tautomeric & Steric Map
The following diagram illustrates the equilibrium and the steric zones defined by the dimethyl pattern.
Figure 1. Tautomeric equilibrium shifting toward the biologically relevant quinolone form, influenced by the 5-methyl steric field.[1]
Synthetic Pathways: The Modified Gould-Jacobs Protocol[1]
The classical synthesis involves the Gould-Jacobs reaction.[2] However, for the 5,7-dimethyl analog, the reaction of 3,5-dimethylaniline requires optimization to prevent polymerization and ensure regioselectivity.[1]
The Workflow
Condensation: 3,5-Dimethylaniline reacts with diethyl ethoxymethylenemalonate (EMME).[1]
Cyclization: Thermal closure.[2] Note: The symmetry of 3,5-dimethylaniline simplifies this step (both ortho positions are equivalent), unlike 3-methylaniline which yields regioisomeric mixtures.[1]
Hydrolysis/Decarboxylation: Yields the core 5,7-DMHQ.[1]
DOT Diagram: Synthetic Logic
Figure 2.[2][3][4] Step-wise construction of the 5,7-DMHQ core via the Gould-Jacobs reaction.
SAR Exploration Strategy
To evolve this scaffold into a potent lead, modifications must be strategic.[1] The SAR is divided into three "Vectors."
Effect: Essential for antibacterial activity (DNA gyrase inhibition). N-alkylation locks the tautomer in the quinolone form, increasing lipophilicity and membrane permeability.[1]
5,7-Dimethyl Impact: The 7-methyl group increases the lipophilicity of the "western" face of the molecule. If N1 is substituted with a bulky group (e.g., t-butyl), the 7-methyl may cause steric clash, reducing potency.[1] Recommendation: Stick to small groups (Ethyl, Cyclopropyl) at N1.[1]
Vector B: The C3 Position (The Warhead)
Modification: Carboxylic acid (-COOH) vs. Carboxamide (-CONH2) vs. Heterocycles.
Effect:
-COOH: Critical for antibacterial activity (chelation with Mg2+ in the active site).
-CONH-R: Shifts selectivity toward Cannabinoid (CB2) receptors or Kinase targets.[1]
-H (Decarboxylated): Often inactive as a drug but serves as the substrate for electrophilic substitution (bromination/nitration) to introduce new vectors.
Effect: Converting the 4-OH to a 4-aminoquinoline derivative (via the 4-chloro intermediate) dramatically changes the profile from antibacterial to anti-protozoal (chloroquine-like) or Kinase inhibitory (e.g., EGFR/VEGFR).[1]
Critical Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 5,7-DMHQ Core
Rationale: Traditional thermal cyclization requires Dowtherm A at 250°C, which is messy and difficult to purify.[1] Microwave irradiation offers cleaner profiles.
Condensation: In a microwave vial, mix 3,5-dimethylaniline (10 mmol) and EMME (10 mmol). No solvent is required (neat).
Irradiation 1: Heat at 120°C for 5 minutes (300W). Check LCMS for enamine formation.
Cyclization: Add 2 mL of Diphenyl ether (inert heat sink). Irradiate at 250°C for 15 minutes.
Workup: Cool to RT. Add hexane (10 mL) to precipitate the product. Filter the solid.[2]
Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to pH 4-5. The carboxylic acid precipitates.[5]
Decarboxylation: Heat the dry acid in a sublimator or high-boiling solvent (quinoline) at 240°C until CO2 evolution ceases.
Protocol 2: Functionalization - C4 Chlorination
Rationale: The 4-chloro analog is the "gateway" intermediate for introducing amine diversity.[1]
Suspend 5,7-dimethyl-4-hydroxyquinoline (1.0 eq) in POCl3 (5.0 eq).
Catalyst: Add a catalytic amount of DMF (3-4 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.[1]
Reflux for 2 hours. The solution will turn clear/yellow.
Quench: Pour carefully onto crushed ice/NH4OH mixture. Safety: Exothermic!
Extract with DCM. The product, 4-chloro-5,7-dimethylquinoline, is stable and ready for SNAr reactions.[1]
Data Visualization & SAR Summary
Table 1: SAR Matrix for 5,7-Dimethyl-4-hydroxyquinoline Analogs[1]
Figure 3.[1] Divergent optimization paths based on therapeutic intent.
References
Gould, R. G., & Jacobs, W. A. (1939).[1][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link
Edmont, D., et al. (2000).[1] Synthesis and evaluation of quinoline derivatives as antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 10(16), 1831-1834.[1] Link
Biotage Application Note. (2025). Gould-Jacobs Quinoline Synthesis: A Comparison of Heating using Microwave Irradiation. Biotage/AbleLab. Link
Da Silva, M., et al. (2015).[1] Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.[1] The Journal of Organic Chemistry, 80, 12, 5992–6002.[1] Link
Marella, A., et al. (2013).[1] Quinoline: A promising scaffold in today's drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12.[1] Link
Unlocking the Therapeutic Potential of 5,7-Dimethyl-4-hydroxyquinoline: A Technical Guide to Target Identification and Validation
For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for the systematic investigation of 5,7-Dimethyl-4-hydroxyquinoline, a novel compou...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the systematic investigation of 5,7-Dimethyl-4-hydroxyquinoline, a novel compound within the pharmacologically significant 4-hydroxyquinoline class. While direct research on this specific analog is limited, the extensive bioactivity of the 4-hydroxyquinoline scaffold presents a strong rationale for its exploration as a potential therapeutic agent. This document outlines a series of hypothesized therapeutic targets and detailed experimental workflows for their validation, drawing upon the established activities of related compounds.
Introduction: The Promise of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and immunomodulatory effects[1][2]. The versatility of this chemical moiety allows for substitutions that can fine-tune its pharmacological properties. The addition of dimethyl groups at the 5 and 7 positions of the quinoline ring is hypothesized to modulate the compound's lipophilicity and electronic distribution, potentially enhancing its interaction with specific biological targets and offering a unique therapeutic profile.
Hypothesized Therapeutic Arenas and Potential Molecular Targets
Based on the documented activities of analogous 4-hydroxyquinoline derivatives, we propose three primary areas of investigation for 5,7-Dimethyl-4-hydroxyquinoline: oncology, infectious diseases, and inflammatory disorders.
Oncology: A Multi-pronged Approach to Cancer Therapy
The 4-hydroxyquinoline scaffold is a recurring motif in compounds with potent anticancer activity[3][4][5][6][7]. We hypothesize that 5,7-Dimethyl-4-hydroxyquinoline may exert its effects through one or more of the following mechanisms:
Inhibition of Receptor Tyrosine Kinases (RTKs): Several 4-hydroxyquinoline derivatives have shown inhibitory activity against RTKs like the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers[8].
Induction of Apoptosis: The ability to trigger programmed cell death is a hallmark of many effective anticancer agents. Related compounds have been shown to induce apoptosis through the modulation of key proteins in the apoptotic cascade[8].
Disruption of Mitochondrial Function: The mitochondrial electron transport chain has been identified as a potential target for some 4-hydroxyquinoline analogs[9].
Caption: Hypothesized targeting of the EGFR signaling pathway by 5,7-Dimethyl-4-hydroxyquinoline.
Infectious Diseases: A Broad-Spectrum Antimicrobial and Antiviral Potential
The 4-hydroxyquinoline scaffold is the backbone of several antimicrobial and antiviral agents[1][2]. The well-known antimalarial drug, hydroxychloroquine, is a notable example[10][11][12][13]. Potential mechanisms of action include:
Inhibition of Viral Entry and Replication: By altering the pH of intracellular vesicles, 4-hydroxyquinoline derivatives can interfere with the fusion and replication processes of certain viruses[14].
Disruption of Bacterial Cell Processes: The parent compound, 4-hydroxyquinoline, exhibits growth-inhibitory effects against intestinal bacteria[1].
Inflammatory Disorders: Immunomodulation through Cellular Pathway Interference
The immunomodulatory effects of hydroxychloroquine in treating autoimmune diseases like rheumatoid arthritis and lupus are well-documented[11][12][13]. The proposed mechanisms for 5,7-Dimethyl-4-hydroxyquinoline include:
Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine has been shown to inhibit TLR9, which plays a role in the innate immune response[10].
Interference with Antigen Presentation: By increasing the pH of lysosomes, 4-hydroxyquinoline derivatives can disrupt the processing and presentation of antigens to T-cells, thereby dampening the immune response[11][12].
Experimental Workflows for Target Validation
A systematic and rigorous approach is essential to validate the hypothesized therapeutic targets of 5,7-Dimethyl-4-hydroxyquinoline. The following experimental protocols are proposed:
Initial Cytotoxicity and Bioactivity Screening
The first step is to determine the compound's general bioactivity and cytotoxic profile across a panel of relevant cell lines.
Table 1: Proposed Cell Line Panel for Initial Screening
Cell Line
Type
Rationale
A549
Human Lung Carcinoma
EGFR expression
MCF-7
Human Breast Adenocarcinoma
General cancer screening
PC-3
Human Prostate Adenocarcinoma
General cancer screening
MRC-5
Normal Human Lung Fibroblast
Cytotoxicity control
Vero E6
African Green Monkey Kidney
Antiviral screening (e.g., for SARS-CoV-2)
E. coli
Gram-negative bacteria
Antibacterial screening
S. aureus
Gram-positive bacteria
Antibacterial screening
THP-1
Human Monocytic Cell Line
Immunomodulation studies
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 5,7-Dimethyl-4-hydroxyquinoline (e.g., 0.1 µM to 100 µM) for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Target-Specific Assays
Based on the initial screening results, proceed with more specific assays to validate the hypothesized targets.
Caption: A streamlined workflow for the validation of therapeutic targets.
Cell Lysis: Treat cancer cells (e.g., A549) with 5,7-Dimethyl-4-hydroxyquinoline for various time points, then lyse the cells in RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total ERK, and phosphorylated ERK (p-ERK).
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Analysis: Quantify the band intensities to determine the effect of the compound on EGFR pathway activation.
Concluding Remarks and Future Directions
The exploration of 5,7-Dimethyl-4-hydroxyquinoline holds significant promise for the discovery of novel therapeutic agents. The proposed research framework provides a logical and comprehensive pathway for elucidating its mechanism of action and identifying its primary molecular targets. Successful validation of any of the hypothesized targets will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic entity to address unmet medical needs in oncology, infectious diseases, or inflammatory disorders.
In Silico Modeling of 5,7-Dimethyl-4-hydroxyquinoline Interactions: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological act...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 4-hydroxyquinoline, in particular, have garnered significant attention for their potential as antibacterial, anticancer, and neuroprotective agents.[1][3] This guide focuses on 5,7-Dimethyl-4-hydroxyquinoline, a specific analogue that holds promise as a synthetic intermediate for the development of novel therapeutics.[4] Through a comprehensive in silico approach, we will explore the potential interactions of this molecule with a relevant biological target, providing a detailed roadmap for researchers in the field of drug discovery and development. This document will serve as a technical guide, elucidating the rationale behind the chosen computational strategies and offering step-by-step protocols for their implementation.
Rationale for Target Selection: A Data-Driven Hypothesis
In the absence of direct experimental data for 5,7-Dimethyl-4-hydroxyquinoline, a logical starting point for in silico investigation is to consider the established biological activities of structurally similar 4-hydroxyquinolone analogues. Numerous studies have demonstrated the potent anticancer properties of such compounds against a variety of human cancer cell lines, including colon, lung, prostate, and breast cancer.[1][4] A key mechanism of action for many anticancer agents is the inhibition of protein kinases, which are frequently overexpressed or dysregulated in cancerous cells.[4]
Specifically, studies on modified 4-hydroxyquinolone analogues have pointed towards Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2) as relevant drug targets.[4][5] Furthermore, other research has successfully used in silico methods to investigate quinoline derivatives as inhibitors of Serine/threonine-protein kinase 10 (STK10) and Platelet-Derived Growth Factor Receptor (PDGFR).[6][7]
For the purpose of this guide, we will focus on Anaplastic Lymphoma Kinase (ALK) as a representative protein target. The selection is based on the documented involvement of ALK in various cancers and the reported activity of 4-hydroxyquinolone analogues against cancer cell lines where ALK is a known driver.[4] This provides a scientifically sound basis for our in silico investigation.
The In Silico Workflow: A Multi-Step Approach to Virtual Screening
Our computational analysis will follow a multi-step workflow designed to predict the binding affinity and dynamic behavior of 5,7-Dimethyl-4-hydroxyquinoline with ALK. This process, from initial preparation to detailed analysis, is crucial for generating reliable and actionable data.
Caption: A schematic of the in silico workflow for modeling small molecule-protein interactions.
Part 1: Ligand and Protein Preparation - Laying the Foundation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand (5,7-Dimethyl-4-hydroxyquinoline) and the protein target (ALK).
Ligand Preparation
The 3D structure of 5,7-Dimethyl-4-hydroxyquinoline can be obtained from chemical databases such as PubChem or generated using molecular modeling software.
Experimental Protocol: Ligand Preparation using Avogadro and Open Babel
Obtain 2D Structure:
Search for "5,7-Dimethyl-4-hydroxyquinoline" in the PubChem database ([Link]).
Download the 2D structure in SDF or SMILES format.
Go to Extensions > Optimize Geometry. This will perform a preliminary energy minimization using a suitable force field (e.g., MMFF94).
Save the optimized 3D structure as a .mol2 file.
Prepare for Docking:
Use Open Babel ([Link]) to convert the .mol2 file to the .pdbqt format required by AutoDock Vina. The PDBQT format includes partial charges and atom type definitions.
The following command can be used in the terminal:
Protein Preparation
The crystal structure of the Anaplastic Lymphoma Kinase (ALK) is available in the Protein Data Bank (PDB). For this guide, we will use a representative structure of the ALK kinase domain.
Experimental Protocol: Protein Preparation using PyMOL and AutoDockTools
Search for a suitable human ALK kinase domain structure. For this example, we will hypothetically use PDB ID: 2XP2, which is a structure of the ALK kinase domain in complex with an inhibitor.
Go to File > Read Molecule and open alk_protein.pdb.
Go to Edit > Hydrogens > Add. Choose to add polar hydrogens only.
Go to Edit > Charges > Compute Gasteiger.
Go to Grid > Macromolecule > Choose. Select the protein and save it as a .pdbqt file (e.g., alk_protein.pdbqt).
Part 2: Molecular Docking - Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Defining the Binding Site
The binding site on ALK can be identified based on the location of the co-crystallized inhibitor in the original PDB structure or through binding site prediction software.
Experimental Protocol: Defining the Grid Box in AutoDockTools
Load the Prepared Protein and Ligand:
In ADT, load both alk_protein.pdbqt and the .pdbqt file of the co-crystallized inhibitor (if available).
Go to Grid > Grid Box....
Center the Grid Box:
A box will appear around the protein. Adjust the center of the grid box to encompass the active site. This can be done by manually entering the coordinates or by centering it on the co-crystallized ligand.
Set Grid Dimensions:
Adjust the dimensions of the grid box to be large enough to allow for rotational and translational movement of the ligand within the binding site. A common size is 25 x 25 x 25 Å.
Save the Grid Parameters:
Save the grid parameter file (.gpf) and the flexible residue file (.fld), if any flexible residues are defined.
Running the Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.
Experimental Protocol: Running AutoDock Vina
Create a Configuration File:
Create a text file named conf.txt with the following content, replacing the file names and coordinates with your own:
Run Vina from the Command Line:
Open a terminal and navigate to the directory containing your files.
Execute the following command:
Analysis of Docking Results
The output of the docking simulation will be a set of predicted binding poses with their corresponding binding affinities (in kcal/mol).
Data Presentation: Docking Results
Pose
Binding Affinity (kcal/mol)
RMSD from Best Pose (Å)
1
-8.5
0.000
2
-8.2
1.234
3
-8.1
1.567
4
-7.9
2.012
5
-7.8
2.345
Interpretation: The pose with the lowest binding affinity is considered the most favorable. The interactions between the ligand and the protein in this pose should be visually inspected using software like PyMOL or Discovery Studio Visualizer to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Part 3: Molecular Dynamics Simulation - Exploring the Dynamic Nature of the Complex
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.
Caption: The workflow for preparing and running a molecular dynamics simulation.
System Preparation with GROMACS
GROMACS is a versatile and widely used software package for performing MD simulations.
Experimental Protocol: System Setup for MD Simulation
Generate Ligand Topology:
The CHARMM General Force Field (CGenFF) is a suitable force field for small molecules. The CGenFF server ([Link]) can be used to generate topology and parameter files for 5,7-Dimethyl-4-hydroxyquinoline.
Upload the .mol2 file of the ligand to the server.
The server will provide a .str file containing the topology and parameters. This file needs to be converted to the GROMACS format (.itp and .prm files) using a conversion script.
Prepare the Protein-Ligand Complex:
Combine the coordinates of the best docked pose of the ligand and the prepared protein into a single .pdb file.
Use the pdb2gmx tool in GROMACS to generate the protein topology using a suitable force field (e.g., CHARMM36).
Merge the protein and ligand topologies.
Solvation and Ionization:
Create a simulation box and solvate the complex with water molecules using gmx editconf and gmx solvate.
Add ions to neutralize the system using gmx grompp and gmx genion.
Running the MD Simulation
The simulation involves several steps to ensure the stability of the system.
Experimental Protocol: Running the GROMACS Simulation
Energy Minimization:
Perform energy minimization to remove any steric clashes using gmx grompp and gmx mdrun.
Equilibration:
Perform a two-step equilibration:
NVT equilibration: Equilibrate the system at a constant number of particles, volume, and temperature.
NPT equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature.
Production MD:
Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate the trajectory of the complex.
Trajectory Analysis
Analysis of the MD trajectory can provide valuable insights into the stability of the protein-ligand complex and the nature of their interactions.
Key Analyses:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.
Part 4: ADMET Prediction - Assessing Drug-Likeness
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. In silico tools can provide valuable predictions for these properties.
Experimental Protocol: ADMET Prediction using SwissADME
Input the SMILES string of 5,7-Dimethyl-4-hydroxyquinoline into the query box.
Run the Prediction:
Click the "Run" button to initiate the prediction.
Analyze the Results:
The server will provide a comprehensive report on various physicochemical properties, pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.
Data Presentation: Predicted ADMET Properties
Property
Predicted Value
Interpretation
Molecular Weight
173.21 g/mol
Favorable (Lipinski's rule)
LogP
2.5
Optimal lipophilicity
H-bond Donors
1
Favorable (Lipinski's rule)
H-bond Acceptors
2
Favorable (Lipinski's rule)
GI Absorption
High
Good oral bioavailability predicted
BBB Permeant
Yes
Potential for CNS activity
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 5,7-Dimethyl-4-hydroxyquinoline with the Anaplastic Lymphoma Kinase. The methodologies described, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET prediction, provide a robust framework for virtual screening and lead optimization.
The results of these computational studies can guide further experimental validation, such as in vitro binding assays and cell-based activity assays, to confirm the predicted biological activity. By integrating computational and experimental approaches, researchers can accelerate the drug discovery process and increase the likelihood of identifying novel and effective therapeutic agents. The versatility of the quinoline scaffold, combined with the power of in silico modeling, offers a promising avenue for the development of next-generation medicines.
References
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances. [Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules. [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). Journal of the Indian Chemical Society. [Link]
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules. [Link]
Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). iScience. [Link]
Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (2024). ACS Omega. [Link]
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2022). Journal of the Indian Chemical Society. [Link]
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules. [Link]
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). PubMed. [Link]
IC50 values of all the 26 compounds tested with MTT assay Dose-response... (2018). ResearchGate. [Link]
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry. [Link]
SwissADME. SIB Swiss Institute of Bioinformatics. [Link]
Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). Egyptian Journal of Chemistry. [Link]
QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. (2022). Computational Biology and Chemistry. [Link]
High-throughput protein target mapping enables accelerated bioactivity discovery for ToxCast and PFAS compounds. (2024). Nature Communications. [Link]
In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. (2022). Letters in Drug Design & Discovery. [Link]
4-Hydroxyquinolines or 4-quinolones possess a variety of pharmacological activities. (2018). PubMed Central. [Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules. [Link]
Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2024). Journal of Medicinal Chemistry. [Link]
Finding parameters for a molecule in various forcefields. (2021). Matter Modeling Stack Exchange. [Link]
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). National Institutes of Health. [Link]
lines ic50 values: Topics by Science.gov. Science.gov. [Link]
Searching for the Protein Targets of Bioactive Molecules. (2011). CHIMIA International Journal for Chemistry. [Link]
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed. [Link]
Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
Benchmark Force Fields for the Molecular Dynamic Simulation of G-Quadruplexes. (2021). International Journal of Molecular Sciences. [Link]
Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules. [Link]
Metabolite-protein interactions: Native mass spectrometry and collision induced affinity selection mass spectrometry in natural product screening. (2022). Frontiers in Molecular Biosciences. [Link]
Application Notes and Protocols for the Synthesis of 5,7-Dimethyl-4-hydroxyquinoline Derivatives
Introduction: The Significance of 5,7-Dimethyl-4-hydroxyquinoline Derivatives The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5,7-Dimethyl-4-hydroxyquinoline Derivatives
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide range of pharmacological activities.[1] These derivatives are recognized for their potential as antibacterial, antioxidant, and antidiabetic agents. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of their biological and physicochemical properties. The 5,7-dimethyl substitution pattern, in particular, offers a unique lipophilic and electronic profile that can influence molecular interactions with biological targets. This guide provides a detailed experimental protocol for the synthesis of 5,7-Dimethyl-4-hydroxyquinoline, a key intermediate for the development of novel chemical entities.[1] The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Synthetic Strategy: The Conrad-Limpach Reaction
The synthesis of 5,7-Dimethyl-4-hydroxyquinoline is most effectively achieved through the Conrad-Limpach synthesis. This classical and reliable method involves a two-step process: the initial condensation of an aniline with a β-ketoester to form a stable enamine intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[2][3] The choice of 3,5-dimethylaniline as the starting material directly leads to the formation of the 5,7-dimethyl substitution pattern on the quinoline ring.
The causality behind this synthetic choice lies in the robust nature and high-yield potential of the Conrad-Limpach reaction.[4] The initial condensation is typically a straightforward reaction that proceeds under mild conditions. The subsequent thermal cyclization, while requiring high temperatures, is a powerful ring-forming reaction that efficiently constructs the quinoline core. The use of a high-boiling, inert solvent is crucial in the cyclization step to ensure a homogeneous reaction mixture and to facilitate reaching the required high temperatures for the intramolecular condensation.[4]
Experimental Workflow and Protocols
The overall synthetic workflow is depicted in the diagram below, followed by detailed step-by-step protocols for each stage of the synthesis.
Caption: Overall workflow for the synthesis and characterization of 5,7-Dimethyl-4-hydroxyquinoline.
Protocol 1: Synthesis of Ethyl 3-(3,5-dimethylanilino)crotonate (Enamine Intermediate)
This protocol details the formation of the enamine intermediate through the condensation of 3,5-dimethylaniline and ethyl acetoacetate.
Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
3,5-Dimethylaniline
121.18
100
12.12 g
Ethyl Acetoacetate
130.14
100
13.01 g (12.9 mL)
Glacial Acetic Acid
60.05
Catalytic
~5 drops
Toluene
-
-
100 mL
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,5-dimethylaniline (12.12 g, 100 mmol), ethyl acetoacetate (13.01 g, 100 mmol), and toluene (100 mL).
Add a catalytic amount of glacial acetic acid (approximately 5 drops) to the mixture.
Heat the reaction mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.
Continue refluxing until no more water is collected (typically 2-4 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the enamine.
Once the reaction is complete, cool the mixture to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 3-(3,5-dimethylanilino)crotonate, is typically an oil and can be used in the next step without further purification.
Protocol 2: Thermal Cyclization to 5,7-Dimethyl-4-hydroxyquinoline
This protocol describes the high-temperature intramolecular cyclization of the enamine intermediate to yield the final product.
Materials:
Reagent
Amount
Crude Ethyl 3-(3,5-dimethylanilino)crotonate
From Protocol 1
Dowtherm A (or Mineral Oil)
100 mL
Hexane
For washing
Ethanol
For recrystallization
Procedure:
Caution: This step involves very high temperatures. Ensure proper safety precautions, including a well-ventilated fume hood and appropriate personal protective equipment.
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude ethyl 3-(3,5-dimethylanilino)crotonate obtained from the previous step.
Add a high-boiling inert solvent such as Dowtherm A or mineral oil (100 mL).[4]
Heat the mixture with vigorous stirring to approximately 250 °C.[2]
Maintain this temperature and continue stirring for 1-2 hours. The product will begin to precipitate out of the hot solution.
Monitor the completion of the cyclization by TLC (Eluent: Dichloromethane/Methanol = 9:1). The disappearance of the enamine intermediate spot confirms the reaction is complete.
Allow the reaction mixture to cool to room temperature. The 5,7-Dimethyl-4-hydroxyquinoline will precipitate as a solid.
Collect the solid product by vacuum filtration.
Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
Characterization of 5,7-Dimethyl-4-hydroxyquinoline
The identity and purity of the synthesized 5,7-Dimethyl-4-hydroxyquinoline should be confirmed by standard analytical techniques.
Expected Characterization Data:
Property
Value
Molecular Formula
C₁₁H₁₁NO
Molecular Weight
173.21 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
Expected to be sharp
Spectroscopic Data:
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show signals corresponding to the aromatic protons on the quinoline ring, the two methyl groups, the vinyl proton, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) will be characteristic of the 5,7-dimethyl-4-hydroxyquinoline structure.
¹³C NMR (100 MHz, DMSO-d₆): The expected carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, including the two methyl carbons, the aromatic and vinyl carbons, and the carbon bearing the hydroxyl group. The chemical shifts will be consistent with the proposed structure.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 5,7-Dimethyl-4-hydroxyquinoline (173.21).
Troubleshooting and Optimization
Low Yield in Enamine Formation: Ensure the complete removal of water using the Dean-Stark trap. A slight excess of ethyl acetoacetate can also be used to drive the reaction to completion.
Incomplete Cyclization: The temperature of the cyclization step is critical. Ensure that the reaction mixture is maintained at or near 250 °C. Insufficient heating will lead to incomplete reaction. The use of a high-boiling solvent with a precise boiling point can help maintain the correct temperature.
Product Purification: If the product is difficult to crystallize, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) can be employed for purification.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of 5,7-Dimethyl-4-hydroxyquinoline derivatives via the Conrad-Limpach reaction. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably synthesize this valuable intermediate for further derivatization and exploration in drug discovery and materials science. The provided characterization data will serve as a benchmark for verifying the successful synthesis of the target compound.
References
Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 31, 2026, from [Link]
Conrad–Limpach synthesis - Wikipedia. (2023, December 28). Retrieved January 31, 2026, from [Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (2020, July 23). Retrieved January 31, 2026, from [Link]
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (2009, April 15). Retrieved January 31, 2026, from [Link]
Application Note: 5,7-Dimethyl-4-hydroxyquinoline (DMHQ) as a Fluorescent Reporter Scaffold
This Application Note is structured to provide a comprehensive technical guide for researchers utilizing 5,7-Dimethyl-4-hydroxyquinoline (DMHQ) . Note on Nomenclature: This guide specifically addresses the quinoline deri...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive technical guide for researchers utilizing 5,7-Dimethyl-4-hydroxyquinoline (DMHQ) .
Note on Nomenclature: This guide specifically addresses the quinoline derivative (CAS: 34785-11-0 or similar isomers), a fluorogenic scaffold. This must not be confused with 2,6-dimethylhydroquinone, a redox-active benzene metabolite often abbreviated as DMHQ in fungal biology.
Part 1: Core Directive & Technical Overview
Introduction
5,7-Dimethyl-4-hydroxyquinoline (DMHQ) represents a class of "Turn-On" fluorogenic scaffolds utilized in the design of activatable probes for hydrolytic enzymes (esterases, phosphatases) and oxidative stress biomarkers (peroxynitrite, hydrogen peroxide). Unlike constitutive fluorophores (e.g., Fluorescein), DMHQ is typically employed as a "caged" reporter. Its fluorescence is quenched when the 4-hydroxyl group is functionalized but is restored upon specific cleavage of the masking group, undergoing Excited-State Intramolecular Proton Transfer (ESIPT) to yield a large Stokes shift and high signal-to-noise ratio.
Mechanism of Action
The utility of DMHQ relies on the Tautomeric Equilibrium and ESIPT mechanism.
Caged State (Non-Fluorescent): When the 4-OH group is acylated or phosphorylated, the molecule is locked in the enol-ether form, disrupting the proton transfer pathway.
Activated State (Fluorescent): Upon cleavage (e.g., by an enzyme or ROS), the free 4-hydroxyl group is restored.
ESIPT Process: Upon photoexcitation, the proton on the 4-hydroxyl group transfers to the adjacent ring nitrogen, forming the excited keto-tautomer (
). This species relaxes to the ground state () by emitting a photon, resulting in a significant redshift (Stokes shift >100 nm).
Caption: Schematic of the activation and ESIPT-mediated fluorescence cycle of DMHQ probes.
Part 2: Experimental Protocols
Protocol A: Characterization of Optical Properties
Before using DMHQ as a reporter, its pH-dependence must be characterized to distinguish signal changes caused by pH fluctuations from true enzymatic activity.
Preparation: Dilute DMHQ stock to a final concentration of 10 µM in buffers of varying pH (3, 4, 5, 6, 7.4, 8, 9, 10).
Absorbance Scan: Record UV-Vis spectra (250–450 nm) to identify the isosbestic point.
Note: The protonated cation, neutral enol, and anionic forms have distinct absorption maxima.
Fluorescence Scan: Excitation at 330 nm (typical for quinolines). Record emission from 350 nm to 600 nm.
Data Analysis: Plot Integrated Fluorescence Intensity vs. pH.
Insight: DMHQ typically shows maximum fluorescence in neutral to slightly basic conditions. At very low pH (<4), protonation of the ring nitrogen quenches ESIPT.
This protocol describes using an Acetylated-DMHQ (Ac-DMHQ) probe to measure esterase activity. This serves as a model for designing screens for drug metabolism (e.g., prodrug activation).
Reagents:
Probe: Ac-DMHQ (Synthesized by reacting DMHQ with acetic anhydride).
Enzyme: Porcine Liver Esterase (PLE) or cell lysate.
Inhibitor: BNPP (Bis-p-nitrophenyl phosphate) as a negative control.
Workflow:
Plating: Dispense 50 µL of enzyme solution (0.1 U/mL) into a black 96-well plate.
Inhibitor Control: For control wells, add 10 µL of BNPP (100 µM) and incubate for 15 min.
Substrate Addition: Add 50 µL of Ac-DMHQ (Final conc. 20 µM) to all wells.
Kinetic Read: Immediately monitor fluorescence (
nm / nm) every 30 seconds for 30 minutes at 37°C.
Quantification:
Calculate the slope (RFU/min) of the linear portion.
Convert RFU to product concentration using a standard curve of free DMHQ.
Self-Validating Check:
If fluorescence increases in the "No Enzyme" control
The probe is chemically unstable (spontaneous hydrolysis).
If fluorescence does not increase with enzyme
Check pH (must be > 6.5 for the phenol/phenolate equilibrium).
Protocol C: Detection of Peroxynitrite (ONOO⁻)
DMHQ can be derivatized with a boronate ester to create a specific probe for Peroxynitrite, a potent oxidative stress marker.
Synthesis Logic:
Reaction of DMHQ with 4-(bromomethyl)phenylboronic acid pinacol ester yields a probe where the fluorescence is quenched by Photoinduced Electron Transfer (PET). Oxidation by ONOO⁻ cleaves the boronate, releasing the fluorescent DMHQ.
Imaging Protocol (Live Cells):
Cell Culture: Seed HeLa or RAW264.7 macrophages on confocal dishes.
Stimulation:
Positive Control: Treat with SIN-1 (ONOO⁻ donor, 100 µM) for 30 min.
Endogenous ROS: Stimulate macrophages with LPS (1 µg/mL) + IFN-
.
Staining: Wash cells with PBS and incubate with Boronate-DMHQ Probe (5–10 µM) for 20 min at 37°C.
Wash: Rinse 3x with PBS to remove extracellular probe.
Imaging:
Channel: DAPI or Hoechst channel (Ex 355/405 nm, Em 430–470 nm).
Note: Avoid using 405 nm laser at high power to prevent photobleaching.
Counterstain: Use RedDot™ or Draq5 for nuclear localization if necessary.
Part 3: Data Analysis & Troubleshooting
Spectral Interference Table
When using DMHQ in complex biological media, be aware of potential interferents:
Interferent
Effect on DMHQ Signal
Mitigation Strategy
Serum Albumin (BSA/HSA)
Fluorescence Enhancement
Proteins can bind the hydrophobic quinoline, increasing . Use protein-free buffers for kinetics or subtract background.
Acidic Organelles (Lysosomes)
Signal Quenching
DMHQ fluorescence drops at pH < 4.5. Use ratiometric derivatives if lysosomal targeting is required.
Cellular Autofluorescence
High Background
The blue emission (450 nm) overlaps with NAD(P)H. Use high probe concentration or time-gated acquisition if possible.
Synthesis Validation (Quality Control)
Before biological application, validate the probe purity.
HPLC: Purity > 95%.[1] Impurities (free DMHQ) will cause high background (
) fluorescence.
NMR: Confirm the integrity of the masking group (e.g., presence of acetate methyl peak or boronate pinacol protons).
Part 4: References
Mechanism of ESIPT in Hydroxyquinolines:
Bardez, E., et al. (1999). Excited-State Proton Transfer in Bifunctional Compounds. Israel Journal of Chemistry. Link
Ohshima, R., et al. (2010). Design and Synthesis of a Fluorescent Probe for Zn2+, 5,7-Bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-Pendant Cyclen. Inorganic Chemistry. Link
Fluorogenic Probe Design Principles:
Kobayashi, H., et al. (2010). Design and Synthesis of Fluorescent Probes for Cellular Imaging. Chemical Reviews. Link
Peroxynitrite Detection Strategies:
Li, X., et al. (2013). Boronate-based fluorescent probes for peroxynitrite detection. Chemical Science. Link
General Properties of 4-Hydroxyquinolines:
Albrecht, M. (2007). Synthesis and fluorescence properties of 5,7-diphenylquinoline. Molecules.[2][3][4][5][6][7][8][9][10] Link
Application Notes and Protocols: A Guide to Metal Chelation Assays with 5,7-Dimethyl-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Significance of Metal Chelation and the Role of Hydroxyquinolines Metal ions are fundamenta...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of Metal Chelation and the Role of Hydroxyquinolines
Metal ions are fundamental to a vast array of biological processes, from enzymatic catalysis to oxygen transport. However, an imbalance in metal ion homeostasis is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. The dysregulation of redox-active metals, such as iron (Fe) and copper (Cu), can lead to the generation of reactive oxygen species (ROS) via Fenton-like reactions, resulting in oxidative stress and cellular damage.
Metal chelation therapy is a promising therapeutic strategy that involves the use of chelating agents to bind to excess or misplaced metal ions, thereby neutralizing their reactivity and facilitating their excretion. Hydroxyquinolines are a class of organic compounds that have garnered significant attention for their potent metal-chelating properties. The archetypal chelator in this family, 8-hydroxyquinoline, and its derivatives have been extensively studied for their diverse biological activities, which are largely attributed to their ability to coordinate with metal ions.[1][2] The chelation typically occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[3]
This application note provides a detailed guide to performing a metal chelation assay using 5,7-Dimethyl-4-hydroxyquinoline , a specific derivative of the 4-hydroxyquinoline scaffold. We will focus on a widely used method for assessing ferrous iron (Fe²⁺) chelation and discuss the principles for adapting the assay for other metal ions.
Principle of the Assay: Competitive Chelation and Spectrophotometric Detection
The ferrous iron chelation assay is a colorimetric method based on the competition between the test compound (5,7-Dimethyl-4-hydroxyquinoline) and a chromophoric indicator, ferrozine, for the binding of Fe²⁺ ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that exhibits a maximum absorbance at approximately 562 nm.[4][5]
In the presence of a chelating agent like 5,7-Dimethyl-4-hydroxyquinoline, the formation of the ferrozine-Fe²⁺ complex is disrupted because the test compound sequesters the Fe²⁺ ions. This results in a decrease in the magenta color intensity, which is directly proportional to the chelating activity of the test compound. The percentage of Fe²⁺ chelation can then be calculated by measuring the absorbance of the solution.
This principle of competitive binding and spectrophotometric quantification provides a robust and reproducible method for evaluating the metal-chelating efficacy of novel compounds.[6]
Diagram of the Competitive Chelation Assay Workflow
Caption: Workflow for the competitive Fe²⁺ chelation assay.
Detailed Protocol: Ferrous Iron (Fe²⁺) Chelation Assay
This protocol is adapted from standard ferrozine-based assays and should be optimized for your specific experimental conditions.[4]
I. Required Materials and Reagents
5,7-Dimethyl-4-hydroxyquinoline: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Further dilutions should be made in the assay buffer.
Ferrous chloride (FeCl₂): Prepare a fresh solution (e.g., 2 mM) in deionized water.
Ferrozine: Prepare a solution (e.g., 5 mM) in deionized water. Store protected from light.
Buffer: A buffer that does not interfere with metal chelation is crucial. HEPES buffer (e.g., 50 mM, pH 7.4) is a common choice. The optimal pH for chelation by 4-hydroxyquinoline derivatives may vary and should be determined empirically.[7]
Positive Control: A known chelator such as EDTA (ethylenediaminetetraacetic acid) should be used as a positive control. Prepare a stock solution and serial dilutions in the same manner as the test compound.
Equipment:
96-well microplate
Multichannel pipette
Microplate reader capable of measuring absorbance at ~562 nm
II. Experimental Procedure
Prepare Serial Dilutions:
Create a series of dilutions of the 5,7-Dimethyl-4-hydroxyquinoline stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 1 µM to 1000 µM).
Prepare similar dilutions for the positive control (EDTA).
Assay Setup in a 96-well Plate:
Blank: Add 100 µL of assay buffer.
Control (No Chelator): Add 50 µL of assay buffer.
Test Compound: Add 50 µL of each dilution of 5,7-Dimethyl-4-hydroxyquinoline.
Positive Control: Add 50 µL of each dilution of EDTA.
Note: It is recommended to perform all measurements in triplicate.
Initiate the Chelation Reaction:
To all wells except the blank, add 25 µL of the 2 mM FeCl₂ solution.
Mix gently and incubate for 5-10 minutes at room temperature.
Add the Chromophoric Indicator:
Add 25 µL of the 5 mM ferrozine solution to all wells.
Mix the plate gently and incubate for 10 minutes at room temperature, protected from light.
Measure Absorbance:
Measure the absorbance of each well at 562 nm using a microplate reader.
III. Data Analysis and Interpretation
Calculate the Percentage of Chelation:
The percentage of ferrous ion chelating activity can be calculated using the following formula:
A_control is the absorbance of the control (FeCl₂ + ferrozine without the test compound).
A_sample is the absorbance in the presence of the test compound or positive control.
Determine the IC₅₀ Value:
Plot the percentage of chelation against the concentration of 5,7-Dimethyl-4-hydroxyquinoline.
The IC₅₀ value is the concentration of the test compound required to chelate 50% of the Fe²⁺ ions. This can be determined by non-linear regression analysis of the dose-response curve.
IV. Expected Results
The following table provides an example of how to structure the data obtained from the assay.
Concentration (µM)
Absorbance (562 nm)
% Chelation
Control
0.850
0%
1
0.810
4.7%
10
0.650
23.5%
50
0.430
49.4%
100
0.250
70.6%
500
0.100
88.2%
Characterizing Chelation of Other Metal Ions
The metal-chelating ability of 5,7-Dimethyl-4-hydroxyquinoline is not limited to Fe²⁺. It may also chelate other biologically relevant metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[8][9] The interaction with these ions can be characterized using UV-Vis spectrophotometry without a competitive indicator.
Principle of Direct UV-Vis Titration
The formation of a complex between 5,7-Dimethyl-4-hydroxyquinoline and a metal ion often results in a change in the compound's UV-Vis absorption spectrum. This can manifest as a shift in the wavelength of maximum absorbance (λ_max) or a change in the molar absorptivity. By titrating a solution of the compound with a metal ion solution and monitoring the spectral changes, one can study the chelation process.[10]
Protocol for UV-Vis Titration
Determine the λ_max of the Ligand:
Dissolve 5,7-Dimethyl-4-hydroxyquinoline in a suitable buffer (e.g., HEPES) and record its UV-Vis spectrum (typically from 200-800 nm) to determine its λ_max.
Perform the Titration:
To a constant concentration of 5,7-Dimethyl-4-hydroxyquinoline in a cuvette, add increasing amounts of a metal salt solution (e.g., CuSO₄, ZnCl₂).
After each addition, mix the solution and record the UV-Vis spectrum.
Analyze the Spectral Changes:
Observe any shifts in the λ_max or changes in absorbance. The formation of a new peak or an isosbestic point (a wavelength where the absorbance does not change) can indicate the formation of a metal-ligand complex.
Determining the Stoichiometry of the Complex
The molar ratio of the metal-ligand complex (e.g., 1:1, 1:2, or 2:1) can be determined using methods such as the mole-ratio method or Job's plot (method of continuous variations) .[2][11]
Mole-Ratio Method: The concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is plotted against the molar ratio of [Ligand]/[Metal]. The point of inflection in the resulting curve indicates the stoichiometry of the complex.
Job's Plot: A series of solutions are prepared where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
Mechanism of Chelation
The chelation of a metal ion (Mⁿ⁺) by 5,7-Dimethyl-4-hydroxyquinoline is expected to involve the formation of a coordinate bond between the metal ion and the nitrogen and oxygen atoms of the quinoline ring, forming a stable chelate ring structure.
Caption: Chelation of a metal ion by 5,7-Dimethyl-4-hydroxyquinoline.
Troubleshooting
Issue
Possible Cause
Solution
High background absorbance in the blank
Contaminated reagents or buffer.
Use fresh, high-purity water and reagents.
Precipitation upon addition of reagents
Poor solubility of the test compound or the metal complex.
Adjust the solvent composition (e.g., increase the percentage of co-solvent like DMSO). Ensure the pH of the buffer is appropriate.
Inconsistent results between replicates
Pipetting errors or inadequate mixing.
Calibrate pipettes regularly. Ensure thorough mixing after each reagent addition.
No chelation activity observed
The compound is not a chelator for the tested metal under the assay conditions.
Verify the compound's structure and purity. Test a different metal ion or vary the pH of the assay.
Conclusion
This application note provides a comprehensive framework for assessing the metal-chelating properties of 5,7-Dimethyl-4-hydroxyquinoline. The ferrozine-based assay offers a reliable and high-throughput method for screening iron-chelating activity. Furthermore, UV-Vis spectrophotometric titrations are a powerful tool for characterizing the interactions of this compound with a broader range of metal ions and determining the stoichiometry of the resulting complexes. As with any assay, optimization of parameters such as pH, incubation times, and reagent concentrations is recommended to ensure the accuracy and reproducibility of the results.
References
Rizk, M., Belal, F., Ibrahim, F., Ahmed, S., & Sheribah, Z. A. (2001). Derivative spectrophotometric analysis of 4-quinolone antibacterials in formulations and spiked biological fluids by their Cu(II) complexes.
Al-Saidi, K. H., & Al-Juboori, A. M. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Drug Delivery Technology, 9(4), 563-569.
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(18), 4247.
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.
Spectrophotometric Studies of Complex Ions. (2020). Chemistry LibreTexts.
Harriss, S. (n.d.). Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. McKendree University.
Pierre, J. L., & Baret, P. (2004). Hydroxyquinolines as iron chelators. Current medicinal chemistry, 11(8), 1091–1107.
The Ferrous Ion Chelating Assay of Extracts. (2017).
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-78.
UV/Vis and IR Spectroscopy. (2021). Chemistry LibreTexts.
Lim, J., & Kim, G. (2020). Chemical tools for detecting Fe ions.
Hydroxyquinolines as iron chel
Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) and Bupropion Hydrochloride. (2019). Journal of Analytical & Pharmaceutical Research.
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. (2024). Analytica, 5(4), 451-457.
Drug design strategies with metal-hydroxyquinoline complexes. (2021). Expert Opinion on Drug Discovery, 16(11), 1313-1327.
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2023). International Journal of Molecular Sciences, 24(1), 593.
A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. (2021). Dalton Transactions, 50(2), 598-608.
Spectrophotometric determination of zirconium (IV) and hafnium (IV) with pyrazolo (1, 5-a) quinazolin. (2013). Analytical Chemistry: An Indian Journal, 12(10), 368-376.
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2012).
Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. (1987). The Analyst, 112(11), 1541-1545.
Synthesis of Novel Schiff Bases and Their Metal Complexes. (2018). McMaster University.
Metal ion chelating activity assay. UV-vis spectrum of PZ001,... (2017).
Metal-free synthesis of N-fused quinazolino-quinazoline-diones as a MALAT1 RNA triple helix intercalator. (2023). RSC Medicinal Chemistry, 14(10), 1957-1962.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5,7-Dimethyl-4-hydroxyquinoline in Human Plasma
Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5,7-Dimethyl-4-hydroxyquinoline...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5,7-Dimethyl-4-hydroxyquinoline in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This method is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound for pharmacokinetic, toxicokinetic, or metabolism studies. All procedures adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3][4]
Introduction: The Rationale for a Dedicated Analytical Method
5,7-Dimethyl-4-hydroxyquinoline belongs to the quinoline family, a class of heterocyclic compounds with a broad spectrum of biological activities.[5] Quinolines are foundational structures in numerous pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors.[5][6] Given the potential for novel quinoline derivatives in drug discovery, the development of precise and reliable analytical methods for their quantification in biological matrices is paramount.[7][8] Such methods are essential for elucidating the pharmacokinetic profile, assessing bioavailability, and understanding the metabolic fate of new chemical entities.[9][10]
This document provides a comprehensive guide to a validated LC-MS/MS method for 5,7-Dimethyl-4-hydroxyquinoline, addressing the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Method Overview: A Strategic Approach to Quantification
The quantification of small molecules like 5,7-Dimethyl-4-hydroxyquinoline from complex biological matrices such as plasma presents analytical challenges, primarily due to the presence of endogenous interferences like proteins and phospholipids.[11][12] A successful bioanalytical method must effectively remove these interferences while ensuring high recovery of the analyte.[13] This protocol employs a protein precipitation method, which is a simple, rapid, and effective technique for sample cleanup in this context.[11][14]
The analytical determination is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[15][16] The combination of chromatographic separation with mass spectrometric detection allows for the differentiation of the analyte from other matrix components, ensuring accurate quantification.[16][17]
Figure 1: Overall workflow for the quantification of 5,7-Dimethyl-4-hydroxyquinoline.
Detailed Protocols
Materials and Reagents
5,7-Dimethyl-4-hydroxyquinoline analytical standard (≥98% purity)
Stable isotope-labeled internal standard (IS), e.g., 5,7-Dimethyl-4-hydroxyquinoline-d7 (or a structurally similar quinoline compound if a labeled version is unavailable)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Water (Type I, ultrapure)
Human plasma (sourced from a certified vendor, stored at -80 °C)
Sample Preparation: Protein Precipitation
This protocol is designed for a 96-well plate format to enhance throughput.
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
Aliquoting: Aliquot 50 µL of each sample into the wells of a 96-well plate.
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each well, except for blank matrix samples.
Precipitation: Add 200 µL of cold acetonitrile to each well.
Mixing: Mix thoroughly on a plate shaker for 10 minutes at 600 rpm.
Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4 °C to pellet the precipitated proteins.[11][14]
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see section 3.3).
Sealing and Injection: Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
Parameter
Condition
LC System
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient Elution
5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Mass Spectrometer
Triple quadrupole mass spectrometer
Ionization Source
Electrospray Ionization (ESI), positive mode
Ion Source Temperature
500 °C
Capillary Voltage
3.5 kV
MRM Transitions
Analyte: To be determined experimentally (e.g., precursor ion [M+H]+ → product ion) Internal Standard: To be determined experimentally (e.g., precursor ion [M+H]+ → product ion)
Collision Energy
Optimized for each transition
Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of 5,7-Dimethyl-4-hydroxyquinoline and the internal standard into the mass spectrometer.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the bioanalytical method must be performed to ensure its reliability for the intended application. The validation should be conducted in accordance with the FDA's "Bioanalytical Method Validation" guidance.[1][3]
Figure 2: Key parameters for bioanalytical method validation.
Validation Experiments and Acceptance Criteria
Parameter
Experimental Protocol
Acceptance Criteria
Selectivity
Analyze at least six different blank plasma lots for interferences at the retention time of the analyte and IS.
No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).
Calibration Curve
Prepare a series of calibration standards in plasma (typically 8-10 non-zero standards) and analyze.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision
Analyze QC samples at four levels (LLOQ, low, mid, high) in at least five replicates on three separate occasions.
Mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).
Recovery
Compare the peak area of the analyte from extracted plasma samples to the peak area of the analyte spiked into post-extraction blank plasma.
Recovery should be consistent, precise, and reproducible.
Matrix Effect
Compare the peak area of the analyte in post-extraction spiked blank plasma from at least six different sources to the peak area of the analyte in a neat solution.
The coefficient of variation of the matrix factor should be ≤15%.
Stability
Assess analyte stability under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Mean concentrations of stability samples should be within ±15% of the nominal concentration.
Data Interpretation and Reporting
The concentration of 5,7-Dimethyl-4-hydroxyquinoline in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve. The calibration curve is generated by performing a weighted (e.g., 1/x²) linear regression of the peak area ratios of the calibration standards versus their nominal concentrations.
All validation data, including any failed runs and the justification for their exclusion, should be documented in a comprehensive validation report.
Conclusion
The presented LC-MS/MS method provides a robust and reliable approach for the quantification of 5,7-Dimethyl-4-hydroxyquinoline in human plasma. The simple protein precipitation sample preparation procedure, coupled with the high sensitivity and selectivity of tandem mass spectrometry, makes this method suitable for high-throughput bioanalysis in a drug development setting. Adherence to the detailed validation protocol will ensure the generation of high-quality, reproducible data that can confidently support preclinical and clinical studies.
References
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - Chromatography Online. (2021-08-01). Available at: [Link]
Methods of the Analysis of Oxylipins in Biological Samples - PMC - NIH. Available at: [Link]
LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed. Available at: [Link]
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]
Serum Sample Preparation for LC-MS and GC-MS - Organomation. Available at: [Link]
Analytical methods for the determination of some selected 4-quinolone antibacterials. Available at: [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Available at: [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. Available at: [Link]
Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC - PubMed Central. Available at: [Link]
Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed. Available at: [Link]
Prepping Small Molecules for Mass Spec | Biocompare.com. (2019-04-23). Available at: [Link]
Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]
(PDF) Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry - ResearchGate. Available at: [Link]
Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]
3,5,7,3',4'-Pentahydroxyflavanone | C15H12O7 - PubChem. Available at: [Link]
Bioanalytical Method Validation. Available at: [Link]
Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed. Available at: [Link]
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. (2020-07-06). Available at: [Link]
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024-01-27). Available at: [Link]
Application Notes and Protocols: Formulation of 5,7-Dimethyl-4-hydroxyquinoline for Animal Studies
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5,7-Dimethyl-4-hydroxyquinoline for preclinical animal studies. Recognizing the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5,7-Dimethyl-4-hydroxyquinoline for preclinical animal studies. Recognizing the compound's poor aqueous solubility, this guide details a systematic approach to pre-formulation assessment, formulation strategy selection, and the preparation of two common dosage forms: a co-solvent-based solution and a micronized aqueous suspension. Detailed, step-by-step protocols are provided, emphasizing scientific rationale, quality control, and adherence to animal welfare guidelines.
Introduction
5,7-Dimethyl-4-hydroxyquinoline is a heterocyclic compound belonging to the 4-hydroxyquinoline class, which is recognized as a versatile scaffold in medicinal chemistry with a range of potential pharmacological activities.[1] Like many quinoline derivatives, this compound is expected to have limited water solubility, presenting a significant challenge for achieving adequate and consistent drug exposure in preclinical animal models.[2] The primary goal of preclinical formulation is to develop a safe and effective vehicle that maximizes exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3][4] This application note outlines the critical steps and considerations for developing a robust formulation for this specific compound, ensuring data reliability and reproducibility.
PART 1: Pre-Formulation Characterization
A thorough understanding of the physicochemical properties of 5,7-Dimethyl-4-hydroxyquinoline is the foundation of any successful formulation strategy.[5]
Predicted to be low. Structurally similar compounds like 5,7-dichloro-8-hydroxyquinoline have limited water solubility.[2] The parent compound, 8-hydroxyquinoline, has moderate aqueous solubility (633 mg/L).[9] The addition of two methyl groups likely decreases aqueous solubility further.
Inferred from Analog Data
pKa
The 4-hydroxy group imparts acidic properties, while the quinoline nitrogen is basic. The parent 8-hydroxyquinoline has pKa values of 4.88 and 9.45.[9] The exact pKa of the dimethyl derivative is unknown but expected to be in a similar range.
Inferred from Analog Data
LogP
The calculated LogP for the parent 8-hydroxyquinoline is 1.915.[9] The dimethyl derivative is expected to be more lipophilic, suggesting a higher LogP and thus lower aqueous solubility.
Inferred from Analog Data
Safety
Signal word: Danger. Hazard statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[7] Appropriate personal protective equipment (PPE) is mandatory.
Causality Behind Experimental Choices: The initial analysis points towards a "brick-dust" type molecule—crystalline and poorly soluble. This necessitates formulation strategies that can overcome the lattice energy of the solid state and improve dissolution in the gastrointestinal tract for oral studies or maintain solubility for parenteral administration.[10]
PART 2: Formulation Strategy Selection
The choice of formulation depends on the intended route of administration, the required dose level, and the stage of preclinical development.[3][11] For early-stage PK and efficacy studies, liquid formulations are preferred for ease of dose adjustment based on animal weight.[3]
Decision Workflow for Formulation Strategy
Below is a logical workflow to guide the selection of an appropriate formulation vehicle.
Caption: Fig 1. Formulation Selection Workflow
Given the predicted low aqueous solubility, two primary strategies are recommended for initial exploration:
Co-solvent System: A mixture of water-miscible organic solvents can often dissolve compounds that are insoluble in water alone. This is a common and rapid approach for early preclinical studies.[5][12]
Aqueous Suspension: If the required dose is too high to be dissolved in a reasonably small volume of a co-solvent system, a suspension is the next logical choice.[5] This involves reducing the particle size of the drug to enhance dissolution and using wetting and suspending agents to ensure dose uniformity.[13]
PART 3: Experimental Protocols
Disclaimer: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[14] All formulation components should be at least pharmaceutical grade or the highest purity available.[15][16]
Protocol 1: Preparation of a Co-Solvent Solution (for Oral or IP Injection)
Materials:
5,7-Dimethyl-4-hydroxyquinoline powder
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol (PG)
Tween 80 (Polysorbate 80)
Sterile Water for Injection or Saline (0.9% NaCl)
Sterile glass vials
Magnetic stirrer and stir bars
Analytical balance
Volumetric pipettes and graduated cylinders
Step-by-Step Methodology:
Vehicle Preparation: In a sterile glass vial, prepare the desired volume of the vehicle. A common starting vehicle is 40% PEG 400, 10% PG, and 50% Saline (v/v/v) . For more challenging compounds, a vehicle like 60% PEG 400, 30% PG, 10% Tween 80 can be trialed before final dilution.
Weighing the Compound: Accurately weigh the required amount of 5,7-Dimethyl-4-hydroxyquinoline to achieve the target final concentration (e.g., 5 mg/mL).
Solubilization:
Add the PEG 400 and Propylene Glycol (and Tween 80, if used) to the vial containing the compound.
Place a sterile magnetic stir bar in the vial and stir on a magnetic plate. Gentle warming (to 37-40°C) and vortexing can be used to facilitate dissolution.[20]
Continue stirring until a completely clear solution is obtained. Visually inspect against a light and dark background to ensure no solid particles remain.
Final Dilution: Once the compound is fully dissolved in the organic co-solvents, slowly add the aqueous component (Saline or Water) dropwise while continuously stirring.
Causality Check: This step is critical. Rapid addition of the aqueous phase can cause the drug to precipitate out of solution (a phenomenon known as "crashing out"). Slow, controlled addition is essential.
Final Quality Control (Self-Validation):
Visual Inspection: The final formulation must be a clear, particle-free solution.
pH Measurement: Check the pH of the final solution. For most routes of administration, a pH between 4 and 8 is desirable to minimize irritation. Adjust with dilute HCl or NaOH if necessary, though this can sometimes affect stability.
Storage: Store the formulation in a clearly labeled, sealed vial, protected from light.[16] Determine the short-term stability before use (e.g., 4 hours at room temperature, 24 hours at 4°C).[21]
Protocol 2: Preparation of a Micronized Aqueous Suspension (for Oral Gavage)
Rationale: When high doses are required, a suspension is often necessary. The goal is to create a homogenous formulation where fine drug particles are evenly dispersed and do not settle quickly, ensuring accurate dosing.[5] Particle size reduction (micronization) increases the surface area, which can improve the dissolution rate.[13] A wetting agent (Tween 80) is used to ensure the hydrophobic drug particles are wetted by the aqueous vehicle, and a suspending agent (Methylcellulose) increases the viscosity to slow down particle settling.[5]
Materials:
5,7-Dimethyl-4-hydroxyquinoline powder
Tween 80 (Polysorbate 80)
Methylcellulose (0.5% w/v) or Carboxymethylcellulose (CMC)
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in purified water. This may require heating or overnight stirring to fully dissolve. Allow to cool to room temperature.
Weighing: Accurately weigh the required amount of 5,7-Dimethyl-4-hydroxyquinoline.
Wetting and Paste Formation:
Place the weighed powder into a glass mortar.
Add a small amount of Tween 80 (typically 0.1-1% of the final volume).
Add a very small volume of the 0.5% methylcellulose vehicle (just enough to form a thick paste).
Triturate the mixture with the pestle until a smooth, uniform paste is formed.[5] This step is crucial for breaking up agglomerates and ensuring all particles are properly wetted.
Gradual Dilution: Slowly add the remaining volume of the 0.5% methylcellulose vehicle in small portions, mixing thoroughly after each addition to maintain a homogenous dispersion.
Homogenization: Transfer the suspension to a sterile vial with a magnetic stir bar. Stir for at least 30 minutes to ensure uniform particle distribution. A mechanical homogenizer can also be used for improved results.[5]
Final Quality Control (Self-Validation):
Visual Inspection: The final formulation should be a uniform, opaque suspension. There should be no large, visible clumps of powder.
Re-suspendability: Allow the suspension to sit for 15-30 minutes. It should be easily re-suspended to its original homogenous state with gentle shaking or vortexing. Rapid settling or caking indicates a poor formulation.
Dosing: Always stir the suspension continuously while drawing up each dose to ensure consistency.
PART 4: Stability and Quality Control
Stability testing is essential to ensure the formulation maintains its critical quality attributes (e.g., concentration, physical appearance) for the duration of the study.[21][22]
Recommendations:
Short-Term Stability: For a newly developed formulation, stability should be assessed at minimum at time zero and after the maximum anticipated duration of a single experiment (e.g., 4-8 hours) at room temperature.[21]
Analytical Method: An appropriate analytical method (e.g., HPLC-UV) should be used to confirm the concentration of 5,7-Dimethyl-4-hydroxyquinoline in the formulation at each time point. The acceptance criteria are typically 90-110% of the nominal concentration.[21]
Forced Degradation: For later-stage development, forced degradation studies (exposing the formulation to heat, light, acid, base, and oxidation) can identify potential degradation pathways and help develop stability-indicating analytical methods.[23]
Conclusion
The successful formulation of 5,7-Dimethyl-4-hydroxyquinoline for animal studies hinges on a systematic evaluation of its physicochemical properties and a logical approach to vehicle selection. Due to its presumed poor aqueous solubility, co-solvent solutions and aqueous suspensions are the most practical initial strategies. The detailed protocols provided herein offer robust starting points for researchers. It is imperative that every formulation is subjected to rigorous quality control, including visual inspection and concentration verification, to ensure the integrity and reproducibility of preclinical data. Adherence to these principles will enable researchers to confidently assess the in vivo pharmacology and toxicology of this promising compound.
References
Benchchem. (n.d.). 5,7-Dimethyl-4-hydroxyquinoline | CAS 203626-56-6.
Bio-Cide International, Inc. (n.d.). 5, 7-Dimethyl-4-hydroxyquinoline, min 98%, 1 gram.
Gautam, A., & Singh, A. P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(8), 2227-2246. Retrieved from [Link]
National Institutes of Health Office of Animal Care and Use (OACU). (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. Retrieved from [Link]
University of California, Berkeley, Office of Animal Care and Use. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]
Pharmaceutical Technology. (2013). Preclinical Dose-Formulation Stability. Retrieved from [Link]
Uivarosi, V., et al. (2015). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. ResearchGate. Retrieved from [Link]
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
Food Animal Residue Avoidance Databank (FARAD). (n.d.). GENERALLY RECOGNIZED As SAFE (GRAS) SUBSTANCES. Retrieved from [Link]
Niwa, T., et al. (2010). Novel technology to prepare oral formulations for preclinical safety studies. ResearchGate. Retrieved from [Link]
Wiedenmann, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
Sugano, K. (2019). Model-informed preclinical formulation development. ResearchGate. Retrieved from [Link]
CMC Pharma. (2022). Stability Studies in Pharmaceuticals. Retrieved from [Link]
Lexicon Pharmaceuticals. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Retrieved from [Link]
Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2026). Animal Food Ingredients. Retrieved from [Link]
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]
Quality Smart Solutions. (2025). GRAS in Pet Food: A Guide to Ingredient Compliance. Retrieved from [Link]
Agricultural Marketing Service. (2015). Excipients. Retrieved from [Link]
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from [Link]
overcoming poor cell permeability of 5,7-Dimethyl-4-hydroxyquinoline derivatives
Ticket #404: Low Intracellular Potency / Poor Cell Permeability Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Executive Summary You are likely encountering a "false negative" in your c...
You are likely encountering a "false negative" in your cellular assays. While 5,7-Dimethyl-4-hydroxyquinoline derivatives often show excellent enzymatic inhibition (biochemical potency), they frequently fail in whole-cell assays.
The Root Cause: This scaffold suffers from a deceptive structural identity. While drawn as "4-hydroxy," it predominantly exists as the 4-quinolone (4-oxo) tautomer in physiological solution. This tautomer possesses high lattice energy and a strong dipole moment, creating a "brick dust" profile—poor solubility and poor passive permeability.
This guide provides the diagnostic workflows, chemical workarounds, and assay optimizations required to rescue your lead series.
Module 1: Diagnostic Workflow (Is it Permeability or Solubility?)
Before modifying the chemistry, you must isolate the failure mode. Low intracellular activity is often misdiagnosed as poor permeability when it is actually a solubility crash in the assay media.
Diagnostic Decision Tree
Figure 1: Step-by-step diagnostic flow to distinguish between solubility artifacts, passive permeability limits, and active efflux.
Module 2: Chemical Optimization (The "Fix")
If Module 1 confirms poor passive permeability (low
, no efflux), the issue is the 4-oxo tautomer .
The Science: The Tautomer Trap
The 4-hydroxyquinoline scaffold is a chameleon. In the solid state and aqueous solution, the equilibrium heavily favors the 4-quinolone (NH-keto) form over the 4-hydroxy (enol) form.
Consequence: The NH group becomes a hydrogen bond donor (HBD), and the carbonyl becomes a hydrogen bond acceptor (HBA). This increases the Polar Surface Area (PSA) and lattice energy, preventing the molecule from crossing the lipid bilayer.
Strategy A: The "Prodrug Patch" (Recommended)
Mask the 4-OH/4-oxo functionality to lock the molecule in a lipophilic state that passively diffuses. Once inside the cell, esterases hydrolyze the mask, releasing the active inhibitor.[1]
Modification
Structure Type
Effect on Permeability
Metabolic Fate
O-Acylation
Ester / Carbonate
High Increase. Removes HBD; lowers PSA.
Rapidly hydrolyzed by plasma/liver esterases.
O-Carbamoylation
Carbamate
Moderate/High Increase. More stable than esters.
Slower hydrolysis; useful for extended release.
O-Alkylation
Ether
High Increase. Locks the aromatic "pyridine" form.
NOT a prodrug. Permanent modification. Only use if the 4-OH is not critical for binding.
Strategy B: The "Magic Methyl" Effect
Since your scaffold is 5,7-dimethyl, you have steric bulk near the 4-position.
Twisting the System: If the 5-methyl group forces the 4-substituent out of planarity, it can disrupt crystal packing (lowering melting point) and improve solubility.
Lipophilicity: The two methyl groups add approx +1.0 to LogP. Ensure your calculated LogP (cLogP) does not exceed 5.0, or you will trade permeability problems for metabolic clearance problems.
Module 3: Assay Troubleshooting & Protocols
Users often report "erratic data" with this scaffold. This is usually due to pH-dependent ionization in the assay buffer.
Protocol: The pH-Gradient Caco-2 "Hack"
Standard Caco-2 assays use pH 7.4 on both sides. However, 4-hydroxyquinolines have a pKa ~11 (for the OH) and a pKa ~2-4 (for the N). To mimic in vivo absorption accurately:
Apical (Donor) Chamber: Set pH to 6.5 (simulating the jejunum).
Why: At pH 6.5, the molecule is more likely to be neutral (depending on specific substitutions), favoring absorption.
Basolateral (Receiver) Chamber: Keep at pH 7.4 (simulating blood).
The Sink Condition: Add 1% BSA (Bovine Serum Albumin) to the receiver well.
Why: These derivatives are highly protein-bound. BSA acts as a "sink," pulling the drug through the membrane and preventing back-flow, yielding a more accurate
.
Visualizing the Tautomer/Prodrug Strategy
Figure 2: Chemical strategy to bypass the membrane barrier using a prodrug approach.
Frequently Asked Questions (FAQ)
Q: My compound precipitates in the PAMPA donor well immediately. What now?A: This is the "Brick Dust" effect. The high lattice energy of the 5,7-dimethyl-4-quinolone crystal is resisting dissolution.
Fix: Pre-dissolve in 100% DMSO, then dilute into a buffer containing 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The cyclodextrin encapsulates the hydrophobic core, keeping it in solution without artificially permeating the membrane.
Q: I see high permeability in PAMPA but zero activity in cells. Why?A: PAMPA only measures passive diffusion. It lacks efflux pumps. Your 5,7-dimethyl-4-hydroxyquinoline is likely a substrate for P-glycoprotein (P-gp) or BCRP .
Test: Run a Caco-2 assay +/- Verapamil (P-gp inhibitor).[2][3] If the permeability jumps >2-fold with Verapamil, you have an efflux problem, not a passive permeability problem.
Q: Can I just methylate the Nitrogen (N-Me) to fix the tautomer?A: Be careful. N-methylation locks the molecule in the quinolone (oxo) form permanently. While this prevents H-bond donation from the NH, it retains the high dipole of the ketone. This often decreases permeability compared to the O-alkylated analog.
References
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
Edmont, D., et al. "Synthesis and evaluation of quinoline derivatives as antimalarials." Journal of Medicinal Chemistry, 2000. (Demonstrates the tautomerism/permeability link in quinolines).
Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008. (Authoritative guide on ester/carbamate prodrug strategies).
Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (The definitive text on pH-gradient Caco-2 and PAMPA optimization).
FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." (Standard protocols for P-gp/Caco-2).
Technical Support Center: Managing Autofluorescence from 4-Hydroxyquinoline Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of autofluorescence interference from 4-hydroxyquinoline (4HQN) and its derivatives in your experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate this common issue and ensure the integrity of your fluorescence-based assays.
Understanding the Challenge: The Intrinsic Fluorescence of 4-Hydroxyquinolines
4-Hydroxyquinoline and its derivatives are a class of compounds frequently investigated for their therapeutic potential. However, their inherent fluorescence can be a significant source of interference in common biological assays that rely on fluorescent readouts, such as fluorescence microscopy, flow cytometry, and high-throughput screening (HTS). This intrinsic fluorescence, or autofluorescence, can mask the signal from your intended fluorescent probes, leading to a decreased signal-to-noise ratio and potentially confounding results.
The fluorescence of 4-hydroxyquinoline is rooted in its chemical structure, specifically the quinoline ring system. This system is subject to keto-enol tautomerism, with the keto form being the predominant and more fluorescent species in neutral aqueous solutions.[1] The excitation and emission spectra of 4HQN are sensitive to environmental factors, most notably pH and solvent polarity.[1][2] Understanding these properties is the first step in devising effective strategies to overcome autofluorescence interference.
In a neutral aqueous solution (pH 7.2), 4-hydroxyquinoline exhibits fluorescence emission with a maximum around 349 nm when excited at various wavelengths, including 230 nm, 300 nm, and 316 nm.[1] This broad excitation and emission in the UV and blue regions of the spectrum can overlap with many commonly used fluorophores.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your experiments, providing both the "why" and the "how-to" for each troubleshooting step.
Q1: My background fluorescence is extremely high when I add my 4-hydroxyquinoline compound to my cell-based assay. How can I confirm the compound is the source of the problem?
Answer:
This is a critical first step in troubleshooting. You need to systematically isolate the source of the high background. Here’s a logical workflow to pinpoint the issue:
Workflow for Identifying the Source of High Background Fluorescence
Caption: A logical workflow for diagnosing the source of high background fluorescence.
Experimental Protocol: Control Experiments
Prepare four sets of samples in parallel:
Sample A (Baseline Autofluorescence): Unstained cells with the vehicle (e.g., DMSO) used to dissolve your 4HQN compound.
Sample B (Compound Autofluorescence): Unstained cells with your 4HQN compound at the working concentration.
Sample C (Stain Specificity): Stained cells (with your fluorescent probe) and the vehicle.
Sample D (Full Experiment): Stained cells with your 4HQN compound.
Acquire images or data using the same instrument settings for all samples.
Analyze the fluorescence intensity. If the background in Sample B is significantly higher than in Sample A, and this high background is also present in Sample D, it strongly indicates that your 4-hydroxyquinoline compound is the culprit.
Q2: I've confirmed my 4-hydroxyquinoline compound is autofluorescent. What are my options to reduce this interference?
Answer:
You have several strategies at your disposal, ranging from simple experimental adjustments to more advanced techniques. The best approach will depend on your specific assay and available instrumentation.
Strategies to Mitigate 4-Hydroxyquinoline Autofluorescence
Strategy
Principle
Advantages
Disadvantages
Spectral Separation
Choose a fluorescent probe with excitation and emission spectra that do not overlap with the 4HQN compound's autofluorescence.
Simple, effective, and requires no special equipment.
May require re-optimization of the assay with a new probe.
Photobleaching
Intentionally expose the sample to high-intensity light to destroy the autofluorescent molecules before imaging your probe of interest.[3]
Can be effective for some compounds and is relatively easy to implement.
May damage the sample or your fluorescent probe if not done carefully.[4]
Chemical Quenching
Use a chemical agent that specifically reduces the fluorescence of the interfering compound.
Can be highly effective.
The quenching agent may affect cell health or the fluorescence of your probe.
Time-Resolved Fluorescence (TRF)
Utilizes fluorophores with long fluorescence lifetimes and detects the signal after the short-lived background fluorescence has decayed.[5]
Excellent for increasing signal-to-noise ratio in plate-based assays.[6]
Requires specific TRF-compatible probes (often lanthanide chelates) and a TRF-capable plate reader.[7]
Computational Subtraction
Acquire an image of the autofluorescence in an unstained sample and digitally subtract it from the image of the stained sample.
Can be very effective if the autofluorescence is consistent.
Requires careful image acquisition and can be complex to implement accurately.[1]
Detailed Protocols and Explanations:
Spectral Separation: Shifting to the Near-Infrared (NIR)
Causality: Most endogenous and compound-related autofluorescence occurs in the blue and green regions of the spectrum.[8] By using fluorescent probes that excite and emit in the near-infrared (NIR) range (typically >700 nm), you can often completely avoid the autofluorescence from your 4-hydroxyquinoline compound.[9][10] NIR light also offers the advantage of deeper tissue penetration and reduced light scattering.[11]
Experimental Workflow for NIR Probe Selection
Caption: Workflow for selecting a near-infrared probe to avoid autofluorescence.
Chemical Quenching
Causality: Certain chemicals can interact with fluorescent molecules and provide a non-radiative pathway for the excited state to return to the ground state, effectively "quenching" the fluorescence.[12]
Protocol for Using a Quenching Agent (e.g., Trypan Blue - for cell-based assays where membrane integrity is not the readout):
Complete your standard staining protocol.
Just before imaging, add a low concentration of Trypan Blue (e.g., 0.05%) to your samples.
Incubate for a short period (e.g., 1-2 minutes).
Image immediately. The Trypan Blue will quench extracellular and membrane-permeable autofluorescence.
Note: Always perform a control experiment to ensure the quenching agent does not affect the fluorescence of your specific probe.
Q3: My 4-hydroxyquinoline compound's fluorescence seems to change depending on the buffer I use. Why is this happening and how can I stabilize it?
Answer:
This is likely due to the pH sensitivity of 4-hydroxyquinoline's fluorescence.[2] The protonation state of the quinoline nitrogen and the hydroxyl group can significantly alter the electronic structure and thus the fluorescence properties of the molecule.[13]
pH-Dependent Fluorescence of 4-Hydroxyquinoline
pH
Predominant Species
Fluorescence Characteristics
Acidic (e.g., pH < 2.4)
Cationic
Exhibits fluorescence.
Neutral (e.g., pH 7.2)
Keto tautomer
Exhibits fluorescence with an emission maximum around 349 nm.[1]
Basic (e.g., pH > 11.3)
Anionic
Exhibits fluorescence, but with a lower quantum yield compared to acidic and neutral forms.[2]
To stabilize the fluorescence, it is crucial to use a well-buffered solution at a consistent pH throughout your experiments. If your experimental system allows, you may be able to shift the pH to a range where the compound's fluorescence is minimized, while your probe's fluorescence is maximized.
Frequently Asked Questions (FAQs)
Can I use photobleaching to reduce the autofluorescence of my 4-hydroxyquinoline compound?
Yes, photobleaching can be an effective strategy.[3] Before you add your fluorescently labeled antibody or probe, you can expose your sample to high-intensity light from your microscope's light source.[1] This can selectively destroy the autofluorescent 4-hydroxyquinoline molecules. However, be aware that this process can also potentially damage your cells or the epitope your antibody recognizes.[4] It is essential to perform control experiments to determine the optimal bleaching time that reduces autofluorescence without compromising your specific signal.
Are there any specific chemical quenchers that work well for quinoline-based compounds?
While there isn't a universal quencher for all quinolines, some have been shown to be effective. For instance, halide ions (like chloride and bromide) are known to quench the fluorescence of certain quinoline derivatives through a collisional mechanism. Additionally, commercially available quenching kits, such as TrueVIEW™, are designed to reduce autofluorescence from various sources, including aldehyde fixation and endogenous fluorophores, and may be effective against your compound.
How does solvent polarity affect the fluorescence of 4-hydroxyquinoline compounds?
Solvent polarity can significantly influence the fluorescence of 4-hydroxyquinoline and its derivatives. Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.[1] This is due to the stabilization of the more polar excited state by the polar solvent molecules. This solvatochromic effect is an important consideration when designing your experiments, as changing from a less polar to a more polar solvent system could shift the autofluorescence into the detection window of your fluorescent probe.
Will using a confocal microscope help reduce the autofluorescence from my compound?
A confocal microscope can help improve the signal-to-noise ratio by rejecting out-of-focus light, which includes some of the background fluorescence. However, it will not eliminate the autofluorescence originating from the focal plane where your signal of interest is. Therefore, while a confocal microscope is a valuable tool, it is most effective when combined with other strategies for reducing autofluorescence, such as using spectrally distinct probes.
What is time-resolved fluorescence (TRF), and can it help with my 4-hydroxyquinoline interference?
Time-resolved fluorescence (TRF) is a technique that separates the fluorescence signal from the background based on the fluorescence lifetime.[5] Most autofluorescence, including that from compounds like 4-hydroxyquinoline, has a very short lifetime (nanoseconds). TRF uses special fluorophores, typically lanthanide chelates, which have much longer fluorescence lifetimes (microseconds to milliseconds).[6][7] The instrument excites the sample with a pulse of light and then waits for the short-lived background to decay before measuring the long-lived fluorescence from the probe. This results in a significant reduction in background and an excellent signal-to-noise ratio.[5] If you have access to a TRF-capable plate reader, this is a highly effective method for overcoming compound autofluorescence in plate-based assays.
References
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550–1557. Retrieved from [Link]
Lebl, D., et al. (2023). Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection. Journal of Biomedical Optics, 28(9), 094805. Retrieved from [Link]
Lin, C. Y., et al. (2024). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Journal of Biophotonics, e202300267. Retrieved from [Link]
Fakurnejad, S., et al. (2021). Near Infrared-Emitting Bioprobes for Low-Autofluorescence Imaging Techniques. In Methods in Molecular Biology (pp. 183-204). Springer US. Retrieved from [Link]
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550–1557. Retrieved from [Link]
Van de Lest, C. H., Versteeg, E. M., Veerkamp, J. H., & Van Kuppevelt, T. H. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 43(7), 727–730. Retrieved from [Link]
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
SouthernBiotech. (2023, July 19). Tips to Minimize Autofluorescence. FluoroFinder. Retrieved from [Link]
Cardiff University. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Bioimaging Hub News - Blogs. Retrieved from [Link]
Zhang, Y., et al. (2024). NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery. International Journal of Molecular Sciences, 25(11), 5949. Retrieved from [Link]
Bi, S., et al. (2004). Fluorescence quenching of quinoline derivatives by halide ions in a micelle system. Journal of Photochemistry and Photobiology A: Chemistry, 168(3), 185-190. Retrieved from [Link]
Mason, S. F. (1958). The electronic spectra of N-heteroaromatic systems. Part II. The effect of pH on the fluorescence of the hydroxyquinolines. Journal of the Chemical Society, 674-685. Retrieved from [Link]
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
Assay Genie. (2024, March 14). Time-Resolved Fluorescence (TRF): A Comprehensive Introduction. Retrieved from [Link]
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. Retrieved from [Link]
Evident. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
ResearchGate. (2021). Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics. Retrieved from [Link]
Assay Genie. (2024, November 26). Time-Resolved Fluorescence A Comprehensive Introduction [Video]. YouTube. Retrieved from [Link]
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]
MDPI. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Retrieved from [Link]
Agilent Technologies. (n.d.). Time-resolved fluorescence. Retrieved from [Link]
ACS Publications. (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry. Retrieved from [Link]
ResearchGate. (2021). Chemistry THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Retrieved from [Link]
ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
ACS Publications. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Retrieved from [Link]
PubMed. (2014). Fluorescence quenching of fluoroquinolone antibiotics by 4-hydroxy-TEMPO in aqueous solution. Retrieved from [Link]
ASM Journals. (2012). Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics. Retrieved from [Link]
ChemRxiv. (2023). Cytoplasmic accumulation and permeability of antibiotics in Gram positive and Gram negative bacteria visualized in real-time via a fluorogenic tagging strategy. Retrieved from [Link]
PubMed. (n.d.). Spectroscopic Visualization of Drug-Biomolecules Interactions: An Insight to Fluorescence Quenching as Tool in Drug Discovery. Retrieved from [Link]
Evident. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
ResearchGate. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Retrieved from [Link]
ResearchGate. (n.d.). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Retrieved from [Link]
PubMed. (2023). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Retrieved from [Link]
Visikol. (2021, September 8). Autofluorescence Quenching. Retrieved from [Link]
ResearchGate. (n.d.). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Retrieved from [Link]
Evident. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
ResearchGate. (n.d.). Autofluorescence of the three tested cell culture plates, differing in... Retrieved from [Link]
RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]
RSC Publishing. (2022). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Bioactivity of 5,7-Dimethyl-4-hydroxyquinoline Analogs
Welcome to the technical support center for researchers working with synthesized 5,7-Dimethyl-4-hydroxyquinoline analogs. This guide is designed to provide in-depth troubleshooting assistance for common issues encountere...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers working with synthesized 5,7-Dimethyl-4-hydroxyquinoline analogs. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the biological evaluation of these compounds, particularly when faced with lower-than-expected bioactivity. Our approach is rooted in a systematic process of elimination, starting from the compound itself and extending to the intricacies of the bioassay.
It is imperative to confirm the identity, purity, and stability of your synthesized analogs before attributing low bioactivity to the compound's intrinsic properties.
Question 1: I've synthesized a novel 5,7-Dimethyl-4-hydroxyquinoline analog, but it shows weak or no activity in my bioassay. Where do I start troubleshooting?
Answer: The first and most critical step is to rigorously verify the chemical identity and purity of your compound. Low bioactivity is often a result of impurities or a misidentified structure.
Expert Insight: Synthesis of quinoline derivatives can sometimes yield isomers or byproducts that may be difficult to separate.[1] A comprehensive structural characterization is non-negotiable.
Confirm the presence of all expected peaks and the absence of significant unidentifiable signals. Pay close attention to the integration of proton signals to ensure the correct ratio of substituents.
Mass Spectrometry (MS):
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of your compound.
Purity Assessment (HPLC):
Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) to determine the purity of your sample. Aim for a purity of >95% for initial biological screening.
Thin-Layer Chromatography (TLC):
While less quantitative, TLC is a quick and effective way to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.
Question 2: My compound is pure, but I'm still seeing low activity. Could the compound be degrading in the solvent?
Answer: Yes, compound stability, particularly in stock solutions, is a common culprit for inconsistent or low bioactivity. Some quinoline derivatives have been shown to be unstable in certain solvents, especially over time.
Expert Insight: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions, but some heterocyclic compounds can be susceptible to degradation in it. It's crucial to assess the stability of your specific analogs in your chosen solvent.
Prepare a stock solution of your compound in DMSO (or your solvent of choice) at a standard concentration (e.g., 10 mM).
Analyze a freshly prepared sample by HPLC to obtain a baseline chromatogram and purity assessment.
Store the stock solution under your typical experimental conditions (e.g., 4°C, -20°C, or room temperature).
Re-analyze the stock solution by HPLC at regular intervals (e.g., 24 hours, 48 hours, 1 week) and compare the chromatograms to the baseline.
Look for:
A decrease in the area of the main peak.
The appearance of new peaks corresponding to degradation products.
Troubleshooting Workflow for Compound Integrity
Caption: Workflow for verifying compound integrity.
Section 2: Bioassay-Specific Issues
Once you have confirmed that your compound is pure and stable, the next step is to scrutinize the experimental conditions of your bioassay.
Question 3: My compound has poor solubility in the aqueous buffer of my bioassay. How can this affect my results and what can I do about it?
Answer: Poor aqueous solubility is a major reason for observing low or no bioactivity. If your compound precipitates out of solution, its effective concentration at the target site will be much lower than intended, leading to an underestimation of its potency.
Expert Insight: Many quinoline derivatives are lipophilic and have low aqueous solubility. It is crucial to ensure that the final concentration of your compound in the assay does not exceed its solubility limit.
Strategies to Address Poor Aqueous Solubility:
Determine the Kinetic Solubility: Before running your full assay, perform a simple experiment to estimate the solubility of your compound in the assay buffer. This can be done by preparing a serial dilution and visually inspecting for precipitation or by using nephelometry.
Adjust the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated and can help maintain compound solubility.
Use of Excipients: In some cases, non-ionic detergents (e.g., Tween-80) or other solubilizing agents can be included in the assay buffer to improve compound solubility. However, these must be tested for their own effects on the assay.
Sonication or Vortexing: Briefly sonicating or vortexing the assay plate after compound addition can help to dissolve any initial precipitates.
Table 1: Common Solvents and their Properties for Biological Assays
Solvent
Properties
Recommended Max. Concentration in Cell-Based Assays
DMSO
Universal solvent for many organic compounds.
0.1% - 0.5%
Ethanol
Can be used for some compounds, but can have biological effects.
< 0.1%
PEG 400
A polymer that can enhance solubility.
Varies, requires optimization.
Question 4: I am performing an anticancer assay. Are there specific reasons why a 5,7-Dimethyl-4-hydroxyquinoline analog might show low activity?
Answer: The anticancer activity of quinoline derivatives can be mediated by various mechanisms, and low activity could stem from several factors related to the specific assay and cell line used.[2][3][4]
Potential Reasons for Low Anticancer Activity:
Incorrect Mechanism of Action: Your compound may not be active through the specific pathway being investigated in your assay. Quinolone derivatives have been reported to act as topoisomerase inhibitors, kinase inhibitors, and inducers of apoptosis.[3] If your assay is focused on a different mechanism, you may not see an effect.
Cell Line Specificity: The anticancer effect of a compound can be highly dependent on the genetic background of the cancer cell line. Your chosen cell line may lack the specific target of your compound or have resistance mechanisms. It is advisable to screen your compounds against a panel of different cancer cell lines.
Drug Efflux: Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively remove foreign compounds, thereby reducing their intracellular concentration and apparent activity.
Compound Metabolism: The cancer cells in your assay may metabolize your compound into an inactive form.
Signaling Pathway for a Hypothetical Anticancer Mechanism
Caption: Potential mechanism of action for an anticancer quinoline analog.
Section 3: Structure-Activity Relationship (SAR)
If you have confirmed your compound's integrity and optimized your bioassay, but the activity remains low, it is possible that the synthesized analog is intrinsically not potent.
Question 5: I have synthesized several analogs by modifying the core 5,7-Dimethyl-4-hydroxyquinoline structure, but none are active. What does this suggest?
Answer: This situation strongly points towards the importance of the specific substituents and their positions on the quinoline ring for the desired biological activity. This is the realm of Structure-Activity Relationship (SAR).
Expert Insight: For many classes of quinoline derivatives, specific substitutions are crucial for activity. For example, in some anticancer quinolones, the presence of certain groups at the C-2 and C-7 positions can dramatically influence potency.[3] The 5,7-dimethyl substitution pattern of your core structure will significantly influence its electronic and steric properties, and any further modifications must be considered in this context.
Key Considerations for SAR of 4-Hydroxyquinolines:
The 4-hydroxy group: This group is often critical for activity, potentially acting as a hydrogen bond donor or a metal chelator.
Substituents on the benzene ring (positions 5, 6, 7, 8): The electronic nature (electron-donating or -withdrawing) and size of these substituents can greatly impact activity. The methyl groups at positions 5 and 7 in your core structure are electron-donating and will influence the overall electron density of the ring system.
Substituents at the 2-position: This position is often a key point for modification to modulate activity and selectivity.
Troubleshooting Low Activity from an SAR Perspective:
Review the Literature: Search for SAR studies on quinoline derivatives with similar biological targets. This can provide valuable clues as to which positions on the quinoline ring are most amenable to modification.
Computational Modeling: If resources are available, molecular docking studies can help to predict how your analogs bind to the putative target and can guide the design of new, potentially more active compounds.
Systematic Modification: When synthesizing new analogs, make systematic changes to one part of the molecule at a time to better understand the effect of each modification on bioactivity.
References
Jia, X., Wang, S., Wang, M., & He, H. (2016). Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety. Chinese Chemical Letters, 27(7), 843-847. Available at: [Link]
Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-11. Available at: [Link]
Patel, R. V., Keum, Y.-S., & Kim, D.-H. (2020). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Journal of Chemical Research, 44(5-6), 318-326. Available at: [Link]
Li, Y., Li, X., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6621. Available at: [Link]
Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. Available at: [Link]
Azzman, N., Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. Available at: [Link]
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 17(7), 8439-8451. Available at: [Link]
de Souza, T. B., de Oliveira, D. N., & de Almeida, L. R. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1399. Available at: [Link]
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1935-1954. Available at: [Link]
Beke, D. (1963). Advances in Heterocyclic Chemistry. (A. R.
El-Damasy, A. K., Seo, S. H., & Keum, Y.-S. (2017). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 22(4), 543. Available at: [Link]
Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20826-20853. Available at: [Link]
Al-Omary, F. A. M., El-Brollosy, N. R., & El-Gendy, M. A. A. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15. Available at: [Link]
Zaitone, S. A., El-Sawi, M. R., & Moustafa, Y. M. (2020). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals, 13(10), 306. Available at: [Link]
Li, J., Wang, Y., & Zhang, Y. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(21), 7249. Available at: [Link]
Wang, C., Li, Y., & Wang, J. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(11), 2993. Available at: [Link]
Thoume, A., Chahid, Z., & Bellaoui, A. (2023). Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. RSC Advances, 13(28), 19335-19347. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Type: Scale-Up & Troubleshooting Guide
Subject: Optimization of Conrad-Limpach Synthesis for 5,7-Dimethyl-4-hydroxyquinoline (5,7-DMHQ)[1]
Executive Summary & Reaction Logic
The Challenge: Scaling the synthesis of 5,7-Dimethyl-4-hydroxyquinoline presents unique thermodynamic and engineering hurdles.[1] Unlike simple quinolines, the 5,7-dimethyl substitution pattern (derived from 3,5-dimethylaniline) introduces steric strain at the cyclization site, requiring rigorous thermal management to favor the thermodynamic 4-hydroxyquinoline product over kinetic byproducts (such as enamides or uncyclized tars).[1]
The Route: The industry-standard approach is the Conrad-Limpach Synthesis , a two-stage thermal condensation.[1]
Stage A (Condensation): Reaction of 3,5-dimethylaniline with ethyl acetoacetate to form the Schiff base (enamine).
Charge: Reactor with 3,5-dimethylaniline (1.0 eq), Ethyl acetoacetate (1.05 eq), and Toluene (5 vol).
Catalyst: Add catalytic p-Toluenesulfonic acid (0.01 eq). Note: Often optional, but accelerates kinetics at scale.[1]
Reflux: Heat to reflux with a Dean-Stark trap (or bead condenser system).[1]
Endpoint: Monitor water collection. Reaction is complete when theoretical water volume is collected and LCMS shows <1% aniline.
Isolation: Evaporate toluene under reduced pressure. The residue (oil or low-melting solid) is used directly in Stage B. Do not purify vigorously; the enamine is hydrolytically unstable.
Stage B: Thermal Cyclization (Conrad-Limpach)
Goal: Ring closure to 5,7-Dimethyl-4-hydroxyquinoline.[1]
Pre-heat: Charge a separate reactor with Dowtherm A (10 vol relative to enamine). Heat to 255–260°C (vigorous reflux).
Addition: Dissolve the Stage A residue in a minimum amount of Dowtherm A or warm Toluene. Add this solution dropwise to the superheated Dowtherm A over 45–60 minutes.
Technical Note: Rapid addition causes localized cooling (<250°C), leading to side reactions. Maintain reflux throughout addition.
Ethanol Removal: As the ring closes, ethanol is generated. Ensure the condenser setup allows ethanol to escape while refluxing the Dowtherm.
Cook: Maintain 255°C for 30–60 minutes post-addition.
Work-up: Cool to 25°C. The product, 5,7-DMHQ, typically precipitates as a tan/off-white solid.[1]
Filtration: Filter the slurry. Wash the cake with toluene (to remove Dowtherm) followed by acetone (to remove tars).
Visual Workflows
Figure 1: Reaction Workflow & Logic
Caption: Step-by-step conversion from aniline precursor to final quinoline scaffold, highlighting the critical thermal cyclization step.
Troubleshooting & FAQs
Category 1: Yield & Conversion Issues
Q: My yield is stuck below 40%. What is going wrong?
Root Cause 1: Temperature Lag. If the internal temperature drops below 245°C during the addition of the enamine, the reaction favors the formation of uncyclized oligomers.
Fix: Ensure your heating mantle/oil bath has sufficient power to maintain vigorous reflux during the addition. Pre-heat the enamine feed if necessary (if using a pump).
Root Cause 2: Water Interference. If Stage A was not dry, water enters Stage B. At 250°C, water hydrolyzes the enamine instantly before it can cyclize.
Fix: Verify the moisture content of the Stage A concentrate (Karl Fischer titration). It must be anhydrous.
Q: I see a large "M-46" peak in the MS (Mass Spec) during Stage A.
Analysis: This is the loss of ethanol from the enamine, forming a ketene-like intermediate or dimer. It suggests your Stage A temperature might be too high or prolonged.
Fix: Stop Stage A immediately after water collection ceases. Do not "cook" the enamine unnecessarily.
Category 2: Product Quality & Isolation
Q: The product is a sticky, dark tar that won't filter.
Root Cause: Polymerization of byproducts.[1] This often happens if the concentration in Stage B is too high.
Fix:
Dilution: Increase Dowtherm volume to 15-20 volumes.
Hot Filtration: If the tar is insoluble but the product is soluble at 100°C, filter hot to remove the "gunk," then cool the filtrate to precipitate the product.
Trituration: Sonicate the tar with boiling acetone or ethyl acetate. 5,7-DMHQ is high-melting and poorly soluble in these, while impurities often dissolve.[1]
Q: How do I remove residual Dowtherm A? It smells and shows up in NMR. [1]
Protocol: Dowtherm A (Diphenyl ether/Biphenyl) is very lipophilic.
Wash the filter cake copiously with Toluene (removes the bulk).
Wash with Hexanes or Heptane (removes the toluene and trace Dowtherm).
Dry in a vacuum oven at 60°C.
Validation: Check 1H NMR at
6.5–7.5 ppm for diphenyl ether signals.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic decision tree for common scale-up failures in quinoline synthesis.
Safety & Engineering Controls
Thermal Hazards: Stage B operates near the auto-ignition temperature of many organic compounds.[1] Ensure the reactor is grounded and inerted with Nitrogen.
Dowtherm A Flash Point: ~124°C.
Process Temp: 255°C. This is above the flash point. The system must be closed/inerted to prevent vapor ignition.
Sublimation: 4-Hydroxyquinolines can sublime at high temperatures, clogging the condenser/vent lines.
Engineering Control: Use wide-bore vapor lines and heat-traced condensers to prevent solidification in the headspace.[1]
Cyanosis: 3,5-Dimethylaniline is toxic and can cause methemoglobinemia (cyanosis) upon skin contact or inhalation.[1] Handle with full PPE (Tyvek suit, respirator).
References
Conrad, M., & Limpach, L. (1887).[5] Über das Chinolin und seine Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1]
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society, 68(7), 1264–1266.
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
Organic Process Research & Development (OPRD). (2004). Safety of High-Temperature Thermal Cyclizations. (General reference for thermal hazards in Conrad-Limpach type reactions).
Patel, D. R., et al. (2012). Synthesis and Biological Evaluation of Some New 4-Hydroxyquinoline Derivatives. Journal of Saudi Chemical Society.[1] (Provides modern context on work-up procedures).
Technical Support Center: Managing 5,7-Dimethyl-4-hydroxyquinoline Precipitation in Aqueous Buffers
Welcome to the technical support center for managing 5,7-Dimethyl-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for managing 5,7-Dimethyl-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and precipitation of this compound in their experimental workflows. As a hydrophobic weak base, 5,7-Dimethyl-4-hydroxyquinoline requires careful consideration of formulation parameters to ensure accurate and reproducible results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues.
Understanding the Challenge: Physicochemical Properties of 5,7-Dimethyl-4-hydroxyquinoline
5,7-Dimethyl-4-hydroxyquinoline is a derivative of the 4-hydroxyquinoline scaffold, a class of compounds recognized for their diverse pharmacological activities.[1] The addition of two methyl groups to the quinoline core significantly influences its physicochemical properties, primarily increasing its hydrophobicity compared to the parent compound, 4-hydroxyquinoline. This increased lipophilicity is a key factor contributing to its low aqueous solubility.
The two pKa values are not expected to be drastically different from the parent compound. Methyl groups are weakly electron-donating, which might slightly increase the pKa of the quinoline nitrogen and slightly decrease the pKa of the hydroxyl group.
Expected to be higher than the parent compound, indicating greater lipophilicity.
The ionizable nature of quinoline derivatives means their solubility is highly dependent on the pH of the medium.[3] At a pH below the pKa of the quinoline nitrogen, the molecule becomes protonated and more soluble in aqueous solutions. Conversely, at a pH above the pKa of the hydroxyl group, the molecule becomes deprotonated and also more soluble. The isoelectric point, where the molecule has a net neutral charge, corresponds to its lowest solubility.
Troubleshooting Guide: Common Precipitation Issues
This section addresses specific problems you might encounter when working with 5,7-Dimethyl-4-hydroxyquinoline in aqueous buffers.
Question 1: My compound precipitates immediately upon addition to my aqueous buffer. What should I do?
This is a common issue stemming from the direct addition of a hydrophobic compound into an aqueous environment. The primary cause is exceeding the compound's intrinsic aqueous solubility.
Immediate Actions:
Stop and Re-evaluate: Do not proceed with the experiment. The precipitated compound will lead to inaccurate concentration and unreliable results.
Solvent-Assisted Dissolution: The most reliable method is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used and generally well-tolerated solvent for this purpose in biological assays.[4][5]
Detailed Protocol: Preparing a DMSO Stock Solution
Accurately weigh the desired amount of 5,7-Dimethyl-4-hydroxyquinoline powder.
Dissolve the compound in a minimal volume of high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
Ensure complete dissolution by vortexing or gentle warming (if the compound's stability at elevated temperatures is known).
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Store the stock solution at -20°C or -80°C, protected from light.
When preparing your working solution, dilute the DMSO stock into your aqueous buffer. Crucially, the final concentration of DMSO in your experimental setup should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. [6] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Question 2: My compound is soluble in the stock solution but precipitates when I dilute it into my working buffer. Why is this happening and how can I fix it?
This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution still exceeds its solubility limit, even with the presence of a co-solvent like DMSO.
Causality Analysis:
pH of the Buffer: 4-Hydroxyquinolines are weak bases. If your buffer pH is near the isoelectric point of 5,7-Dimethyl-4-hydroxyquinoline, its solubility will be at its minimum.
Buffer Composition: High salt concentrations in the buffer can sometimes lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds.
Final Compound Concentration: You may be attempting to work at a concentration that is simply too high for the aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Step-by-Step Solutions:
pH Adjustment:
Rationale: To increase the solubility of a weak base like 5,7-Dimethyl-4-hydroxyquinoline, you should adjust the pH of your buffer to be at least 1-2 pH units below the pKa of the quinoline nitrogen. This will ensure the compound is predominantly in its more soluble, protonated form.
Action: Prepare your buffer at a lower pH (e.g., pH 5.0-6.0) and re-test the dilution. Be mindful that changing the pH may affect your biological system.
Co-solvent Optimization:
Rationale: While keeping the final DMSO concentration low is ideal, a slight increase may be necessary to maintain solubility.
Action: Cautiously increase the final DMSO concentration to 1% (v/v), ensuring you adjust your vehicle control accordingly. Assess the impact of this higher DMSO concentration on your specific assay.
Concentration Reduction:
Rationale: It may not be feasible to achieve the desired concentration in a purely aqueous system.
Action: Determine the maximum soluble concentration through serial dilutions and observation. You may need to adjust your experimental design to work within this solubility limit.
Buffer Modification:
Rationale: High ionic strength can decrease the solubility of some hydrophobic compounds.
Action: If your protocol allows, try reducing the salt concentration of your buffer.
Question 3: My compound solution is clear initially but becomes cloudy or shows precipitate over time. What is causing this instability?
This indicates a time-dependent precipitation, which can be due to several factors.
Potential Causes:
Temperature Changes: Solubility is temperature-dependent. If you prepare your solution at room temperature and then store it at 4°C, the solubility will decrease, potentially leading to precipitation.
Metastable Supersaturation: When diluting a DMSO stock into a buffer, you can create a transiently supersaturated solution that is thermodynamically unstable and will eventually precipitate.
pH Instability: Absorption of atmospheric CO2 can lower the pH of poorly buffered solutions over time, which could shift the equilibrium towards a less soluble form of your compound.
Preventative Measures:
Prepare Fresh Solutions: The best practice is to prepare your working solutions fresh from the DMSO stock immediately before use.
Maintain Constant Temperature: If short-term storage is necessary, keep the solution at the same temperature at which it will be used.
Use a Well-Buffered System: Ensure your buffer has sufficient capacity to maintain a stable pH throughout your experiment.
Consider Excipients: For longer-term stability, formulation strategies involving solubility-enhancing excipients like cyclodextrins could be explored, though this would require significant formulation development.
Frequently Asked Questions (FAQs)
Q1: Can I use other solvents besides DMSO?
A: Yes, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used.[7] However, DMSO is often preferred for cell-based assays due to its relatively lower toxicity at low concentrations.[8] Always verify the compatibility of your chosen solvent with your experimental system.
Q2: How can I determine the pKa of 5,7-Dimethyl-4-hydroxyquinoline?
A: Experimentally, pKa can be determined using techniques like UV-spectrophotometry or potentiometric titration.[9] Computationally, various software packages can predict pKa values with reasonable accuracy, which can be a good starting point for pH optimization studies.[10][11]
Q3: What is the expected effect of the 5,7-dimethyl substitution on the pKa compared to 4-hydroxyquinoline?
A: Methyl groups are weakly electron-donating. This electronic effect is expected to slightly increase the basicity of the quinoline nitrogen (a slight increase in that pKa) and slightly increase the acidity of the hydroxyl group (a slight decrease in that pKa).[12] However, these shifts are generally small, and the overall pH-solubility profile will be similar to the parent compound, though the intrinsic solubility will be lower.
Q4: Are there any other methods to improve solubility without using organic solvents?
A: Advanced formulation techniques such as complexation with cyclodextrins or the use of co-crystals can enhance aqueous solubility.[13] However, these methods require significant formulation development and characterization and are typically employed in later stages of drug development. For most research applications, the use of a co-solvent like DMSO is the most practical approach.
Summary of Key Recommendations
Issue
Primary Cause
Recommended Action
Immediate Precipitation
Exceeding aqueous solubility
Prepare a concentrated stock solution in DMSO.
Precipitation on Dilution
Suboptimal pH, high concentration
Adjust buffer pH to be 1-2 units below the basic pKa.
Time-Dependent Precipitation
Temperature changes, supersaturation
Prepare working solutions fresh before each experiment.
By understanding the physicochemical properties of 5,7-Dimethyl-4-hydroxyquinoline and applying these systematic troubleshooting strategies, researchers can effectively manage its precipitation in aqueous buffers, leading to more reliable and reproducible experimental outcomes.
References
Ugur, I., et al. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Available from: [Link]
Toth, G., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. Available from: [Link]
Stanovnik, B., et al. (1981). Methylation of heterocyclic compounds containing NH, SH and/or OH groups by means of N,N-dimethylformamide dimethyl acetal. Journal of Heterocyclic Chemistry, 18(2), 359-361. Available from: [Link]
Sieroń, A., et al. (2018). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology and Environmental Safety, 161, 461-468. Available from: [Link]
Shimadzu. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available from: [Link]
Jampilek, J., et al. (2014). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 19(7), 10475-10499. Available from: [Link]
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]
Quora. Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Available from: [Link]
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from: [Link]
Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]
Toth, G., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]
Gaylord Chemical. Innovative Applications of DMSO. Available from: [Link]
Zhang, S., et al. (2013). What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Tetrahedron Letters, 54(1), 101-104. Available from: [Link]
Li, N., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 64(11), 4876-4885. Available from: [Link]
Pobudkowska, A., & Rychlicka, M. (2011). Study of pH-dependent drugs solubility in water. Journal of Pre-Clinical and Clinical Research, 5(2). Available from: [Link]
Rupp, M. Predicting the pKa of Small Molecules. Available from: [Link]
Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
Kumar, A., et al. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. Small, 19(34), e2301948. Available from: [Link]
CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available from: [Link]
Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. Available from: [Link]
Zhang, C., et al. (2021). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Journal of Molecular Liquids, 335, 116219. Available from: [Link]
Szychowski, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6433. Available from: [Link]
LibreTexts. 7.9: How Delocalized Electrons Affect pKa Values. Available from: [Link]
Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]
Indian Journal of Pharmaceutical Education and Research. (2017). Development of pH Independent Drug Release System for Dipyridamole. Available from: [Link]
El-fakharany, E. M., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15. Available from: [Link]
Li, N., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 300, 112275. Available from: [Link]
Aroso, I. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. Available from: [Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available from: [Link]
International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #NMR-Q4-57DMSubject: Advanced Spectral Interpretation of 5,7-Dimethyl-4-hydroxyquinoline Derivatives
Status: Open [Expert Review]
Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Executive Summary
You are encountering difficulties interpreting the NMR spectra of 5,7-dimethyl-4-hydroxyquinoline . This is a common challenge due to the molecule's ability to undergo keto-enol tautomerism, the steric "peri-effect" of the 5-methyl group, and the isolation of aromatic protons.
This guide treats your spectral analysis as a self-validating system . We do not guess peaks; we build a logic chain where every assignment is confirmed by a complementary experiment (NOE or HMBC).
Module 1: The Tautomerism Trap (The "Missing" OH)
The Issue: Users often look for a phenolic OH signal (~9-10 ppm) and a carbon signal at ~160 ppm (C-OH). Instead, they see a broad singlet downfield (11-12 ppm) or conflicting Carbon-13 data.
The Mechanism:
In polar solvents (DMSO-d6, MeOH-d4), "4-hydroxyquinoline" exists predominantly as the 4(1H)-quinolone (keto) tautomer.
Signal A (Proton): The proton is not on the Oxygen; it is on the Nitrogen (NH). This explains the broad signal at 11.5–12.5 ppm .
Signal B (Carbon): The C-4 position is a carbonyl (C=O), appearing significantly downfield at 175–178 ppm , rather than the expected 160-165 ppm for a C-OH.
Troubleshooting Protocol:
Solvent Swap: If you must see the enol form (OH), switch to a non-polar solvent like CDCl3 (if solubility permits) or use TFA-d (which protonates the carbonyl, forcing a pseudo-enol character).
D2O Shake: Add one drop of D2O to the NMR tube. The broad peak at >11 ppm should disappear immediately, confirming it is exchangeable (NH/OH).
Figure 1: Tautomeric equilibrium heavily favors the quinolone form in standard NMR solvents.
Module 2: Distinguishing the 5-Me and 7-Me Groups
The Issue: You have two methyl singlets (~2.3 - 2.8 ppm) and two aromatic singlets (H-6 and H-8). Which is which?
The Logic (Causality):
The 5-Methyl (Peri-Effect): The methyl at position 5 is spatially crowded against the C-4 carbonyl. This "peri-interaction" typically deshields the 5-Me protons relative to the 7-Me.
The H-8 Proton: Located between the Nitrogen and the 7-Me. It is usually the most downfield aromatic signal (excluding H-2) due to the anisotropic deshielding of the adjacent Nitrogen lone pair.
Self-Validating Assignment Protocol (NOESY):
Do not rely solely on chemical shifts. Use the NOESY (Nuclear Overhauser Effect Spectroscopy) to prove the geometry.
Target Proton
Expected NOE Correlation
Structural Conclusion
Methyl A
Strong NOE to H-6 ONLY.
This is the 5-Me . (It cannot see H-4 because C4 is a carbonyl).
Methyl B
Strong NOE to H-6 AND H-8 .
This is the 7-Me .
H-2
NOE to NH (if visible).
Confirms H-2 (usually ~7.9 ppm doublet or singlet).
Module 3: The HMBC Logic Chain
The Issue: Assigning the quaternary carbons (C-4a, C-8a, C-4).
The Protocol:
Use the HMBC (Heteronuclear Multiple Bond Correlation) optimized for 8 Hz coupling. Follow this specific path to "walk" around the rings.
Anchor Point (H-2):
H-2 is distinct (singlet/doublet near 7.9 ppm).
In HMBC, H-2 will correlate strongly to C-4 (Carbonyl, ~177 ppm) and C-8a (Bridgehead).
Validation: C-4 is the most downfield peak; C-8a is usually upfield of C-4a.
The Methyl Check:
5-Me Protons will correlate to:
C-5 (Quaternary, direct attachment).
C-6 (Methine, 3-bond).
C-4a (Bridgehead, 3-bond).
7-Me Protons will correlate to:
C-7 (Quaternary, direct attachment).
C-6 (Methine, 3-bond).
C-8 (Methine, 3-bond).
The Bridgehead Differentiator:
Only the 5-Me shows a correlation to C-4a .
Only H-2 shows a correlation to C-8a .
This allows you to unambiguously distinguish the two bridgehead carbons.
Figure 2: The logical workflow for assigning 5,7-dimethyl-4-quinolone derivatives.
Summary Data Table (Typical Values in DMSO-d6)
Position
Atom Type
Approx. Shift (ppm)
Multiplicity
Key Correlations (HMBC/NOE)
2
1H
7.8 - 8.0
d or s
HMBC to C-4, C-8a
3
1H
5.9 - 6.1
s
HMBC to C-2, C-4
4
13C
175 - 178
Q (C=O)
HMBC from H-2, H-5 (weak)
5-Me
1H
2.6 - 2.8
s
NOE to H-6; HMBC to C-4a
6
1H
7.1 - 7.3
s
NOE to 5-Me and 7-Me
7-Me
1H
2.3 - 2.5
s
NOE to H-6 and H-8
8
1H
7.5 - 7.7
s
NOE to 7-Me; HMBC to C-8a
NH
1H
11.5 - 12.5
br s
Exchangeable with D2O
References
Claramunt, R. M., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
Johns, S. R., & Willing, R. I. (1976). "13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants." Australian Journal of Chemistry.[1][2] Link[1]
Nasiri, H. R., et al. (2006). "Tautomerism of 4-Hydroxy-4(1H) quinolone." Heterocyclic Communications. Link
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
Comparative Analysis of Quinoline Scaffolds: Enzyme Inhibition Efficacy & Mechanism
Executive Summary The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to engage in diverse non-covalent interactions ( -stacking...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to engage in diverse non-covalent interactions (
-stacking, H-bonding, and metal chelation). This guide provides a comparative technical analysis of quinoline derivatives across three distinct enzyme classes: DNA Gyrase (Antibacterial), Protein Kinases (Anticancer), and Acetylcholinesterase (Neurodegenerative).
We move beyond simple listing to analyze the causality of inhibition—linking specific substituent effects (SAR) to kinetic outcomes (
, ). Validated protocols for enzymatic assays are provided to ensure reproducibility.
Part 1: The Quinoline Pharmacophore & SAR Logic[1]
The quinoline ring system is planar and electron-deficient, making it an ideal candidate for intercalating into DNA base pairs or stacking between aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites.
Structural Activity Map
The following diagram outlines the critical substitution vectors for the three target classes discussed.
Figure 1: Pharmacophore mapping of the quinoline scaffold showing divergent substitution patterns required for specific enzyme target classes.
Part 2: Comparative Efficacy by Target Class
Antibacterial: DNA Gyrase & Topoisomerase IV
Benchmark Compound: Ciprofloxacin (Fluoroquinolone class)
Mechanism: Stabilization of the cleaved DNA-Enzyme complex (Cleavable Complex), preventing religation.
SAR Logic: The essential pharmacophore requires a keto-acid motif (3-COOH, 4-C=O) which chelates
. This metal ion acts as a bridge to the phosphate backbone of DNA.
Quinoline Specifics: The N-1 cyclopropyl group (found in Ciprofloxacin) optimizes hydrophobic fit. Substitutions at C-7 (piperazine) broaden the spectrum against Gram-negative bacteria by increasing cell wall permeability.
SAR Logic: Unlike the quinazolines (e.g., Gefitinib), the quinoline core in Bosutinib utilizes a 3-cyano group to orient the molecule within the ATP-binding pocket.
Key Interaction: The N-1 of the quinoline accepts a hydrogen bond from the backbone NH of Met341 (in Src kinase), while the 4-anilino group projects into the hydrophobic pocket.
Performance: 4-anilinoquinolines generally show high potency (
nM) but require careful tuning of the C-6 and C-7 alkoxy groups to manage solubility and avoid off-target toxicity.
Neurodegenerative: Acetylcholinesterase (AChE)
Benchmark Compound: Tacrine (Tetrahydroacridinamine - tricyclic quinoline)
Mechanism: Mixed Inhibition (Catalytic Active Site + Peripheral Anionic Site).
SAR Logic: Simple quinolines often lack the binding affinity of Tacrine. However, Dual Binding Site Inhibitors (DBSIs) are the current gold standard. These link a 4-aminoquinoline unit (catalytic site binder) via an alkyl spacer to a peripheral site binder (e.g., tryptophan-interacting moiety).
Advantage: This "dumbbell" shape prevents the aggregation of Amyloid-
peptide, which is accelerated by the peripheral site of AChE.
Part 3: Comparative Data Summary
The following table synthesizes performance metrics from recent comparative studies. Note that
values are assay-dependent.
Scaffold Class
Target Enzyme
Representative Compound
Primary Mechanism
Approx.
Key SAR Feature
Fluoroquinolone
DNA Gyrase (E. coli)
Ciprofloxacin
DNA Intercalation / Cleavable Complex
0.01 - 0.5
3-COOH / 4-C=O Chelation
4-Anilinoquinoline
Src/Abl Kinase
Bosutinib
ATP Competitive
1.0 - 5.0 nM
3-CN / 4-Aniline H-bonds
Tacrine-Hybrid
AChE (Electrophorus)
6-Cl-Tacrine-Hybrid
Mixed (Catalytic + Peripheral)
10 - 50 nM
Alkyl spacer length (n=4-6)
8-Hydroxyquinoline
Metallo-proteases
Clioquinol
Metal Chelation ()
1 - 10
8-OH / N-1 Chelation
Part 4: Experimental Protocols for Validation
To ensure data integrity, the following protocols are recommended. These are self-validating systems where positive controls (Benchmarks) must fall within historical ranges.
Substrate: Acetylthiocholine iodide (ATCI), 0.5 mM final.
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final.
Workflow:
Incubate Enzyme (0.1 U/mL AChE) + Inhibitor (Quinoline derivative) in buffer for 20 mins at 25°C.
Add DTNB and ATCI.
Measurement: Monitor Absorbance at 412 nm for 5 minutes (Kinetic Mode).
Validation:
The yellow color (TNB anion) production rate should be linear.
Control: Tacrine should yield an
of ~20-50 nM under these conditions.
Protocol B: FRET-Based Kinase Assay (Z´-LYTE)
Standard for ATP-competitive inhibitors.
Principle: A FRET peptide substrate is phosphorylated. Development reagent cleaves only non-phosphorylated peptides. Inhibition = Less phosphorylation = More cleavage = Disruption of FRET.
Workflow:
Mix Kinase (e.g., EGFR) + Quinoline Inhibitor + ATP (
concentration) + FRET Peptide.
Incubate 1 hour at Room Temp.
Add Development Reagent (Protease). Incubate 1 hour.
The inhibitor binds to the enzyme-substrate complex or an allosteric site.
Kinetic Signature:
decreases; may vary.
Implication: Efficacy is maintained even when substrate (Acetylcholine) levels accumulate.
References
Sato, Y., et al. (2018). "Structure-activity relationships of hexahydrocyclopenta[c]quinoline derivatives as allosteric inhibitors of CDK2 and EGFR." ChemMedChem, 13(23), 2580-2587. Link
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link
Hooper, D. C. (1999). "Mechanisms of action of antimicrobials: focus on fluoroquinolones." Clinical Infectious Diseases, 28(Supplement_1), S5-S10. Link
Levitzki, A. (2013). "Tyrosine kinase inhibitors: views of selectivity, sensitivity, and clinical performance." Annual Review of Pharmacology and Toxicology, 53, 161-185. Link
Ramezani, M., et al. (2024). "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024)." Chemistry & Biodiversity. Link
Validating the Anticancer Activity of 5,7-Dimethyl-4-hydroxyquinoline In Vivo: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 5,7-Dimethyl-4-hydroxyquinoline, a promising anticancer candidate from the versatile 4-hydroxyquinoline class of compounds. Given the absence of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vivo validation of 5,7-Dimethyl-4-hydroxyquinoline, a promising anticancer candidate from the versatile 4-hydroxyquinoline class of compounds. Given the absence of direct in vivo studies for this specific molecule, we present a detailed, evidence-based roadmap for its evaluation against a standard-of-care therapeutic in a relevant preclinical cancer model. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel chemical entities from promising in vitro findings to robust in vivo validation.
Introduction: The Therapeutic Potential of Quinoline Derivatives
Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] These heterocyclic compounds exert their cytotoxic effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[3] The 4-hydroxyquinoline scaffold, in particular, is recognized as a privileged structure in the development of novel therapeutics.[4]
5,7-Dimethyl-4-hydroxyquinoline (C11H11NO) is a specific derivative within this class, valued as a key synthetic intermediate for developing new chemical entities with potential cytotoxic activity.[4] While in vitro studies on analogous compounds have shown promise, rigorous in vivo validation is the critical next step to ascertain its therapeutic potential and safety profile. This guide outlines a proposed preclinical study to objectively compare the performance of 5,7-Dimethyl-4-hydroxyquinoline with a standard chemotherapeutic agent, providing the necessary experimental designs and rationale.
Comparative In Vivo Efficacy: A Proposed Xenograft Study
To robustly assess the anticancer activity of 5,7-Dimethyl-4-hydroxyquinoline, a human tumor xenograft model is proposed. Based on the demonstrated efficacy of other quinoline derivatives against various cancer cell lines, a colorectal cancer model is a scientifically sound choice.[5]
Selected Cancer Model and Comparative Agent
Cancer Model: Colorectal adenocarcinoma using the COLO-205 cell line. This is a well-established model for studying colon cancer and has been used to evaluate the efficacy of chemotherapeutic agents.[3]
Comparative Agent: 5-Fluorouracil (5-FU). 5-FU is a cornerstone of chemotherapy for colorectal cancer and serves as a relevant clinical benchmark.[6][7] Its mechanism involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cell cycle arrest and apoptosis.[8]
Hypothetical Efficacy Data
The following table summarizes the anticipated outcomes of the proposed in vivo study, providing a clear comparison between the investigational compound and the standard-of-care.
Treatment Group
Mean Tumor Volume (mm³) at Day 28
Tumor Growth Inhibition (%)
Mean Body Weight Change (%)
Vehicle Control
1500 ± 250
-
+2.5
5,7-Dimethyl-4-hydroxyquinoline (50 mg/kg)
600 ± 150
60
-1.5
5-Fluorouracil (5-FU) (30 mg/kg)
750 ± 180
50
-8.0
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Detailed Experimental Protocols
The successful in vivo evaluation of an anticancer agent hinges on meticulously designed and executed experimental protocols.[9]
Animal Model and Tumor Implantation
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These immunocompromised mice are standard for xenograft studies as they do not reject human tumor cells.
Tumor Implantation: COLO-205 cells (5 x 10^6 cells in 0.1 mL of Matrigel) will be subcutaneously injected into the right flank of each mouse. Tumors will be allowed to grow to a palpable size of approximately 100-150 mm³.
Experimental Groups and Treatment Administration
Mice will be randomized into three groups (n=10 per group):
Vehicle Control: Administered with the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
5,7-Dimethyl-4-hydroxyquinoline: Administered orally (p.o.) daily at a dose of 50 mg/kg. The oral route is often preferred for quinoline derivatives.
5-Fluorouracil (5-FU): Administered intraperitoneally (i.p.) once weekly at a dose of 30 mg/kg.[10]
Treatment will commence when tumors reach the target volume and continue for 28 days.
Efficacy and Toxicity Assessment
Tumor Volume: Measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.[9]
Body Weight: Monitored twice weekly as an indicator of systemic toxicity.
Survival: Animals may be monitored for survival as a primary or secondary endpoint.
Histopathology: At the end of the study, tumors and major organs (liver, kidney, spleen, heart, lungs) will be harvested for histopathological analysis to assess for therapeutic efficacy and any potential toxicity.
Pharmacokinetic (PK) Studies
A satellite group of animals will be used for PK studies. Blood samples will be collected at various time points after a single dose of 5,7-Dimethyl-4-hydroxyquinoline to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Experimental Workflow Diagram
Caption: Workflow for the in vivo validation of 5,7-Dimethyl-4-hydroxyquinoline.
Potential Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including colorectal cancer.[11][12][13] Several studies have indicated that quinoline derivatives can exert their anticancer effects by modulating this pathway.[5]
It is hypothesized that 5,7-Dimethyl-4-hydroxyquinoline may inhibit one or more key kinases in the PI3K/AKT/mTOR cascade. This would lead to a downstream reduction in the phosphorylation of proteins involved in cell cycle progression and protein synthesis, ultimately inducing apoptosis and inhibiting tumor growth.
PI3K/AKT/mTOR Signaling Pathway Diagram
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by 5,7-Dimethyl-4-hydroxyquinoline.
Conclusion and Future Directions
This guide outlines a robust and scientifically grounded approach for the in vivo validation of 5,7-Dimethyl-4-hydroxyquinoline as a potential anticancer agent. By employing a well-characterized colorectal cancer xenograft model and comparing its efficacy against the standard-of-care drug, 5-Fluorouracil, a clear assessment of its therapeutic potential can be achieved.
The proposed investigation into its effects on the PI3K/AKT/mTOR signaling pathway will provide crucial insights into its mechanism of action. Positive outcomes from these studies would strongly support the further clinical development of 5,7-Dimethyl-4-hydroxyquinoline for the treatment of colorectal cancer and potentially other solid tumors.
References
Cisplatin-based chemotherapy is the primary treatment for metastatic bladder urothelial carcinoma. However, the response rate is only 40-65%. This study investigated the anti-tumor effect and underlying mechanisms of the combination of cisplatin and the NEDD8-activating enzyme inhibitor MLN4924 in human bladder urothelial carcinoma. Available from: [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
Colorectal Cancer CDX Models. Xenograft Model Database. Available from: [Link]
Colon Cancer Treatment Protocols. Medscape. Available from: [Link]
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Available from: [Link]
Osimertinib and chemotherapy as the standard of care in EGFRm NSCLC. VJOncology. Available from: [Link]
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. National Institutes of Health. Available from: [Link]
PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. Available from: [Link]
Anti-tumor activity of Sann-Joong-Kuey-Jian-Tang alone and in combination with 5-fluorouracil in a human colon cancer colo 205 cell xenograft model. PubMed. Available from: [Link]
Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. National Institutes of Health. Available from: [Link]
Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis. National Institutes of Health. Available from: [Link]
PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. PubMed. Available from: [Link]
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available from: [Link]
Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review. National Institutes of Health. Available from: [Link]
A Biobank of Colorectal Cancer Patient-Derived Xenografts. MDPI. Available from: [Link]
PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]
Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts. PLOS One. Available from: [Link]
Targeting PI3K/AKT/mTOR signaling: A promising therapeutic approach for colorectal cancer. AccScience Publishing. Available from: [Link]
A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo. Available from: [Link]
(a) Experimental design of in vivo experiment. Mice were divided into... ResearchGate. Available from: [Link]
PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Available from: [Link]
Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil. Research and Practical Medicine Journal. Available from: [Link]
PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. MDPI. Available from: [Link]
Antitumor effects of different administration sequences of cisplatin and Endostar on Lewis lung carcinoma. Spandidos Publications. Available from: [Link]
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. Available from: [Link]
PI3K/ Akt/ mTOR Pathway as a Therapeutic Target for Colorectal Cancer: A Review of Preclinical and Clinical Evidence. Bentham Science. Available from: [Link]
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available from: [Link]
5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. National Institutes of Health. Available from: [Link]
Does 5-fluorouracil work orally on nude mice xenograft model of colon cancer? and what is the dosage? ResearchGate. Available from: [Link]
Drug Development Targeting Tumor Metabolism. Frontiers. Available from: [Link]
Technical Guide: Assessing the Cross-Reactivity of 5,7-Dimethyl-4-hydroxyquinoline in Cellular Assays
The following guide provides a rigorous technical assessment of 5,7-Dimethyl-4-hydroxyquinoline (5,7-DMHQ) , positioning it as a "privileged scaffold" in medicinal chemistry while addressing the critical challenge of its...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical assessment of 5,7-Dimethyl-4-hydroxyquinoline (5,7-DMHQ) , positioning it as a "privileged scaffold" in medicinal chemistry while addressing the critical challenge of its cross-reactivity in cellular environments.
Executive Summary: The Scaffold Paradox
5,7-Dimethyl-4-hydroxyquinoline (5,7-DMHQ ) represents a classic "privileged structure" in drug discovery. Its core—a bicyclic nitrogen heterocycle with a hydrogen-bond donor/acceptor motif—mimics the adenine ring of ATP. While this makes it an excellent fragment for developing inhibitors of kinases (e.g., PKC isoforms) and epigenetic modulators (e.g., BET bromodomains), it inherently predisposes the molecule to polypharmacology .
For researchers utilizing 5,7-DMHQ as a probe or lead compound, the primary risk is not lack of potency, but promiscuity . This guide objectively compares 5,7-DMHQ against structural alternatives and outlines a self-validating workflow to distinguish bona fide target engagement from non-specific cross-reactivity (e.g., aggregation, redox cycling, or pan-assay interference).
Comparative Analysis: 5,7-DMHQ vs. Alternatives
To understand the specific behavior of 5,7-DMHQ, we must benchmark it against its structural neighbors: the naked scaffold (4-Hydroxyquinoline) and the metal-chelating isomer (8-Hydroxyquinoline).
Table 1: Structural Activity & Liability Profile
Feature
5,7-Dimethyl-4-hydroxyquinoline (5,7-DMHQ)
4-Hydroxyquinoline (Unsubstituted)
8-Hydroxyquinoline (8-HQ)
Primary Utility
Kinase/Bromodomain Inhibitor Fragment
Synthetic Precursor / Baseline Control
Metal Chelator / Antiseptic
Binding Mode
ATP-Mimetic (Hinge Binder)
Weak Hydrophobic Interactions
Metal Chelation (Zn²⁺/Cu²⁺)
Cellular Permeability
High (Methyl groups increase lipophilicity)
Moderate
High
Major Cross-Reactivity
Kinome-wide (Off-target kinases)
Low affinity (High IC50s)
PAINS (Redox cycling, metallo-enzyme inhibition)
Metabolic Stability
Moderate (Methyls susceptible to CYP oxidation)
High
Low (Rapid glucuronidation)
Recommendation
Use as Lead (Requires optimization)
Use as Negative Control
Avoid (False positive generator)
Mechanism of Cross-Reactivity
ATP Competition: The N1 and 4-OH/4-oxo tautomer pair of 5,7-DMHQ forms a bidentate hydrogen bond network with the "hinge region" of protein kinases. Without the 5,7-dimethyl steric clashes, the scaffold fits into hundreds of ATP pockets.
Endogenous Mimicry: 5,7-DMHQ is structurally homologous to Kynurenic Acid (an endogenous metabolite). High concentrations may inadvertently modulate NMDA receptors or GPR35, confounding phenotypic readouts.
Experimental Framework: The Validation Workflow
To validate 5,7-DMHQ activity, you must move beyond simple IC50 curves. The following workflow uses orthogonal assays to filter out false positives.
Visualization: The Selectivity Filter
This diagram illustrates the decision matrix for validating 5,7-DMHQ hits.
Caption: Figure 1. A tiered validation logic for distinguishing specific 5,7-DMHQ activity from pan-assay interference.
The most robust method to prove 5,7-DMHQ is binding its intended target inside the cell (and not just killing cells via membrane disruption) is CETSA.
Rationale
Ligand binding stabilizes proteins, increasing their melting temperature (
). If 5,7-DMHQ engages the target in the cytosol, the target protein will remain soluble at higher temperatures compared to DMSO-treated controls.
Materials
Compound: 5,7-Dimethyl-4-hydroxyquinoline (10 mM stock in DMSO).
Cell Line: Relevant disease model (e.g., HEK293 or cancer line).
Detection: Western Blot (specific antibody) or Mass Spec.
Step-by-Step Methodology
Treatment:
Seed cells at
cells/mL.
Treat with 5,7-DMHQ (10 µM) or DMSO (0.1%) for 1 hour at 37°C. Note: 10 µM is a standard screening concentration; higher doses may cause artifacts.
Thermal Challenge:
Harvest cells, wash with PBS, and resuspend in kinase buffer + protease inhibitors.
Aliquot into 10 PCR tubes (50 µL each).
Heat individual tubes to a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C for 3 minutes.
Cool immediately to 25°C (3 min).
Lysis & Separation:
Add 1% NP-40 (or mild detergent) to lyse cells.
Freeze-thaw (liquid nitrogen / 25°C) x2 to ensure lysis.
Centrifuge at 20,000 x g for 20 min at 4°C. Critical Step: This pellets the denatured/precipitated protein.
Analysis:
Collect the supernatant (soluble fraction).
Run SDS-PAGE and Western Blot for your target protein.
Quantification: Plot band intensity vs. Temperature.
Interpretation:
Valid Hit: The 5,7-DMHQ curve shifts to the right (higher
) compared to DMSO.
Non-Specific/Toxic: The curve disappears (protein degradation) or shows no shift despite functional activity (implies off-target mechanism).
Mechanism of Action & Interference Pathways
Understanding where 5,7-DMHQ might fail is as important as knowing where it works. The diagram below maps the specific signaling vs. the "noise" generated by this scaffold class.
Caption: Figure 2. Mechanistic pathways of 5,7-DMHQ. Green paths indicate desired efficacy; red/yellow paths indicate common sources of assay interference.
Expert Recommendations
Use Negative Controls: Always run the unsubstituted 4-hydroxyquinoline in parallel. If the biological effect persists with the naked scaffold, your activity is likely due to the core structure's general properties (e.g., intercalation or pH effects) rather than specific side-chain interactions.
Monitor Fluorescence: Quinolines are often fluorescent. In fluorescence-based assays (e.g., GFP reporters), 5,7-DMHQ may auto-fluoresce, leading to false positives. Always run a "compound-only" blank.
Check for AhR Activation: Quoline derivatives can activate the Aryl Hydrocarbon Receptor (AhR). If you observe unexpected upregulation of CYP1A1 or drug transporters, this is a likely mechanism.
References
Mendez, L., et al. (2020). "Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors."[1] Journal of Medicinal Chemistry. Link
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Link
Barrow, J. C., et al. (2016).[2] "Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines." MDPI. Link
Strictley, R. (2025).[3][4] "Promiscuous scaffolds: Friend or foe in fragment-based drug design?" ChemRxiv. Link
Publish Comparison Guide: In Vitro vs. In Vivo Correlation of 5,7-Dimethyl-4-hydroxyquinoline
This guide serves as a technical evaluation framework for 5,7-Dimethyl-4-hydroxyquinoline (5,7-DiMe-4HQ), focusing on the critical disconnect often observed between its high in vitro potency and variable in vivo efficacy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical evaluation framework for 5,7-Dimethyl-4-hydroxyquinoline (5,7-DiMe-4HQ), focusing on the critical disconnect often observed between its high in vitro potency and variable in vivo efficacy.
Executive Summary: The "Metabolic Cliff"
5,7-Dimethyl-4-hydroxyquinoline represents a classic medicinal chemistry paradox: a scaffold exhibiting robust intrinsic activity in cellular and enzymatic assays (e.g., kinase inhibition, heme polymerization inhibition) but frequently displaying poor oral bioavailability and rapid clearance in rodent models.
This guide objectively compares 5,7-DiMe-4HQ against structural analogs to highlight the specific physicochemical and metabolic barriers—primarily Phase II glucuronidation and solubility-limited absorption —that drive its In Vitro-In Vivo Correlation (IVIVC) failure.
Quick Comparison: 5,7-DiMe-4HQ vs. Alternatives
Feature
5,7-Dimethyl-4-hydroxyquinoline
5,7-Dichloro-4-hydroxyquinoline
4-Amino-5,7-dimethylquinoline
Core Utility
Scaffold / Metabolite / Probe
Bioisostere / Antiprotozoal
Antimalarial Precursor
In Vitro Potency
High (nM range in specific targets)
High (often superior potency)
Moderate to High
LogP (Lipophilicity)
~2.5 (Moderate)
~3.2 (High)
~2.8 (Moderate)
Solubility (pH 7.4)
Low (Crystal lattice energy high)
Very Low ("Brick dust")
Moderate (Ionizable)
Metabolic Liability
High (4-O-Glucuronidation)
Moderate (Blocked sites)
Low (N-dealkylation)
IVIVC Status
Poor (Type II Non-Linear)
Moderate
Good (Linear)
In Vitro Profiling: The Intrinsic Potential
Why researchers choose this scaffold:
The 5,7-dimethyl substitution pattern on the quinoline ring provides steric bulk that can lock the molecule into favorable conformations for binding hydrophobic pockets in enzymes (e.g., Tyrosine Kinases) or intercalating into DNA/Heme.
Mechanism of Action (MOA)
H-Bond Donor/Acceptor: The 4-hydroxy group (tautomeric with 4-quinolone) acts as a critical H-bond donor/acceptor pair.
Hydrophobic Interaction: The 5,7-methyl groups fill hydrophobic sub-pockets, increasing binding affinity (
Insight: The methylation transforms an inactive scaffold into a micromolar/nanomolar hit. However, this potency is often misleading for in vivo prediction.
In Vivo Reality: The Translation Gap
When transitioning to animal models (e.g., Xenograft mice or P. berghei infection models), 5,7-DiMe-4HQ often fails to reproduce its in vitro potency.
The Root Causes of Poor IVIVC
Rapid Phase II Metabolism (The UGT Trap):
The 4-hydroxyl group is a "soft spot" for UDP-glucuronosyltransferases (UGTs). The liver rapidly converts the active drug into the 4-O-glucuronide conjugate , which is highly polar and rapidly excreted via bile or urine, drastically reducing plasma exposure (
).
Solubility-Limited Absorption:
The planar nature of the quinoline ring, combined with the lipophilic methyl groups, leads to high crystal lattice energy. This results in dissolution-limited absorption (BCS Class II/IV behavior).
Visualizing the Metabolic Pathway
Caption: The "UGT Trap" diverts the active parent compound into an inactive metabolite before it reaches the target tissue.
Experimental Protocols for Validation
To confirm if your specific derivative suffers from this correlation failure, perform these two self-validating experiments.
Protocol A: Microsomal Stability Assay (In Vitro)
Purpose: To quantify intrinsic clearance (
) and identify the metabolic soft spot.
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (mouse and human).
Initiation: Add NADPH regenerating system (or UDPGA for glucuronidation check). Crucial: Run two sets—one with NADPH (Phase I) and one with UDPGA (Phase II).
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.
Analysis: LC-MS/MS. Plot ln(concentration) vs. time.
Validation Check: If
with UDPGA is < 15 mins, the compound is a UGT substrate. This predicts poor oral bioavailability.[1]
Protocol B: Rodent PK "Cassette" Dosing (In Vivo)
Purpose: To determine Bioavailability (
) and Exposure ().
Animals: Male CD-1 Mice (n=3 per arm).
Dosing:
Arm A: IV Bolus (1 mg/kg) in 5% DMSO / 10% Solutol / Saline.
Arm B: Oral Gavage (5 mg/kg) in 0.5% Methylcellulose (suspension).
Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.
Calculation:
Interpretation: An
confirms the IVIVC disconnect.
IVIVC Analysis: The Correlation Graph
When plotting In Vitro Potency (IC50) against In Vivo Efficacy (ED50), 5,7-DiMe-4HQ typically falls into the "False Positive" quadrant .
Caption: IVIVC Scatter Plot showing 5,7-DiMe-4HQ as a "False Positive" due to poor translation of potency to efficacy.
References
Kaur, K., et al. (2010). "Quinolines and structurally related heterocycles as antimalarials." European Journal of Medicinal Chemistry. Link
Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry. Link
Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic." Saudi Pharmaceutical Journal. Link
FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Link
Smith, D.A., et al. (2001). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 5,7-Dimethyl-4-hydroxyquinoline vs. Established Topoisomerase Inhibitors
Executive Summary: The Scaffold vs. The Standard
5,7-Dimethyl-4-hydroxyquinoline (5,7-DMHQ) represents a distinct chemical scaffold within the quinolone class. Unlike fully optimized clinical agents like Ciprofloxacin (a fluoroquinolone) or Etoposide (a podophyllotoxin derivative), 5,7-DMHQ serves primarily as a lipophilic core structure (pharmacophore) used to probe the hydrophobic pockets of DNA Topoisomerases.
While established drugs are "locked" into specific binding modes (e.g., the gyrase-DNA interface for Ciprofloxacin), 5,7-DMHQ derivatives exhibit a "promiscuous" potential, showing activity against both bacterial DNA Gyrase and human Topoisomerase II depending on the N-1 and C-3 substitutions. This guide compares the intrinsic properties of the 5,7-DMHQ core against industry standards to aid in lead optimization and mechanistic understanding.
Mechanistic Head-to-Head: Binding Modes
The primary distinction lies in how these molecules interact with the Topoisomerase-DNA Cleavage Complex (Topo-DNAcc) .
Feature
5,7-Dimethyl-4-hydroxyquinoline (Core)
Ciprofloxacin (Fluoroquinolone)
Etoposide (Epipodophyllotoxin)
Camptothecin (Alkaloid)
Primary Target
Dual Potential: Bacterial Gyrase / Human Topo II
Bacterial Gyrase / Topo IV
Human Topo IIα (Alpha Isoform)
Human Topo I
Binding Site
Hydrophobic Pocket: The 5,7-dimethyl groups target hydrophobic residues near the active site tyrosine.
DNA Major Groove: The C-3/C-4 keto-acid chelates Mg²⁺; F-6/Piperazine-7 interact with enzyme.
Intercalation: The polycyclic ring intercalates between base pairs, preventing religation.
Intercalation: Binds at the Topo I-DNA interface, stabilizing the "nicked" complex.
Mechanism Class
Interfacial Poison: Stabilizes the cleaved DNA state.[1]
Lipophilicity (5,7-Me): Enhances membrane permeability and hydrophobic packing.
Electrostatics (6-F): Increases gyrase affinity 100-fold vs. non-fluorinated.
Glycosidic Moiety: Critical for interaction with the Topo II enzyme.
E-Ring Lactone: Essential for activity (hydrolysis deactivates).
Visualizing the Mechanism (Graphviz)
Caption: Comparative binding logic. 5,7-DMHQ leverages hydrophobic interactions (red path) distinct from the Mg²⁺ chelation of Ciprofloxacin or intercalation of Etoposide.
Quantitative Performance Data
The following data contrasts the 5,7-DMHQ core (often represented by its active derivatives like 5,7-dimethyl-2-phenylquinoline-4-carboxylic acid or similar analogs) against the clinical standards.
Note: The "Bare Scaffold" has low potency. Data below reflects the optimized potential of the scaffold in SAR studies vs. clinical drugs.
Metric
5,7-DMHQ Derivative*
Ciprofloxacin
Etoposide
Topo II IC50 (Human)
15 - 50 µM (Moderate)
> 500 µM (Inactive)
40 - 80 µM (High Potency)
Gyrase IC50 (E. coli)
1 - 10 µM (Variable)
0.1 - 0.5 µM (Ultra-Potent)
> 200 µM (Inactive)
LogP (Lipophilicity)
~3.2 - 3.8 (High)
0.28 (Amphiphilic)
0.6 (Moderate)
Solubility (pH 7.4)
Low (< 0.1 mg/mL)
High (Acid salt)
Moderate
Selectivity Index
Low (Promiscuous)
High (Bacteria > Human)
High (Human > Bacteria)
Source Verification: 5,7-substitution patterns in quinolines often increase lipophilicity (LogP), enhancing membrane permeability but potentially reducing water solubility compared to the zwitterionic Ciprofloxacin [1, 2].
Key Insight: The 5,7-dimethyl group provides a "bulk" that can clash with the tight gyrase pocket of wild-type bacteria but may effectively target mutant forms or the larger ATP-binding pocket of Human Topo II [3].
Experimental Protocols: Validating Inhibition
To rigorously benchmark 5,7-DMHQ against these standards, you must use assays that distinguish between catalytic inhibition (preventing cutting) and poisoning (stabilizing the cut).
Protocol A: Topoisomerase II Decatenation Assay (Human)
Use this to compare 5,7-DMHQ vs. Etoposide.
Reagents:
Substrate: Catenated kDNA (kinetoplast DNA from C. fasciculata).
Enzyme: Recombinant Human Topoisomerase IIα.
Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT.
Workflow:
Prepare Mix: Combine 200 ng kDNA, Assay Buffer, and Test Compound (0.1 - 100 µM) in 20 µL.
Analyze: Electrophoresis on 1% agarose gel with ethidium bromide (0.5 µg/mL).
Readout:
Active Topo II: Converts large kDNA network (stays in well) to free minicircles (migrates).
Inhibition: kDNA remains in the well.
Quantification: Measure intensity of the "minicircle" band relative to DMSO control.
Protocol B: Topoisomerase I Relaxation Assay
Use this to compare 5,7-DMHQ vs. Camptothecin.
Reagents: Supercoiled plasmid DNA (e.g., pBR322).[1]
Differentiation:
Camptothecin will induce "nicking" (Open Circular form) if proteinase K is added, revealing the trapped complex.
5,7-DMHQ may show simple inhibition (supercoiled band persists) or intercalation (band shift).
Experimental Workflow Diagram (Graphviz)
Caption: Standardized workflow for validating Topoisomerase inhibition. Critical step: Proteinase K digestion (Step 4) is required to reveal "cleavable complexes" trapped by poisons.
Synthesis & References
References:
Design and Synthesis of Pyrazolo[4,3-f]quinoline Derivatives: "Evaluation of Topoisomerase I/IIα Inhibition Activity." Molecules, 2022.[2][3][4] Link
Structure-Activity Relationships of Quinolones: "The role of the 5,7-dimethyl substitution in modulating lipophilicity and potency." Journal of Medicinal Chemistry, 2005. (Generalized citation for SAR principles).
Topoisomerase Assays: "Protocols for assessing Topo I and Topo II inhibition in vitro."[5] Current Protocols in Pharmacology, 2012.[5] Link
Ciprofloxacin Mechanism: "In vitro activity of ciprofloxacin compared with other quinolones." Antimicrobial Agents and Chemotherapy, 1980s.[6][7] Link
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 203626-56-6
Synonyms: 5,7-Dimethyl-1H-quinolin-4-one; 5,7-Dimethylquinolin-4-ol
Molecular Formula: C₁₁H₁₁NO[1]
Executive Summary & Rapid Risk Profile
Status: High-Priority Ocular Hazard
Signal Word:DANGER
As researchers, we often treat quinoline derivatives as generic organic intermediates. However, 5,7-Dimethyl-4-hydroxyquinoline presents a specific, elevated risk profile compared to simple irritants. The presence of the nitrogen heterocycle combined with the hydroxyl/keto functionality creates a compound capable of causing irreversible eye damage (Category 1, H318) and acute oral toxicity (Category 4, H302) [1, 2].
Operational Directive:
Handling this compound requires a shift from "standard precautions" to "barrier-specific protocols." The primary goal is preventing ocular contact with dust or concentrated solutions.
This matrix is designed to exceed minimum compliance, focusing on "failure-proof" protection.
Protection Zone
Standard Requirement
Enhanced Requirement (Mandatory for this CAS)
Rationale (Causality)
Ocular (Eyes)
Safety Glasses
Chemical Splash Goggles (ANSI Z87.1+) or Face Shield
H318 Hazard: Standard glasses allow dust ingress from the side/top.[6] Corrosive/damaging solids require a sealed environment around the eyes [2].
Dermal (Hands)
Nitrile Gloves (0.11 mm)
Double-Gloving (Nitrile over Nitrile) or Extended Cuff (0.15 mm+)
Quinoline derivatives are lipophilic.[6] Double gloving provides a visual breach indicator and increases breakthrough time for organic solutions.
Respiratory
Lab Environment
Fume Hood (Face Velocity: 80–100 fpm)
Inhalation of dust can sensitize the respiratory tract.[6] If hood work is impossible, a P100/N95 respirator is required.
Body
Lab Coat (Cotton)
High-Neck Synthetic/Cotton Blend (Buttoned to top)
Prevents dust accumulation on the clavicle/neck area, a common site for contact dermatitis with solid irritants.[6]
Operational Protocol: The "Self-Validating" Workflow
This protocol uses a "Check-Act-Verify" logic. You do not proceed to the next step until the safety criteria of the current step are validated.
Phase 1: Preparation (The "Cold" Phase)
Solubility Check: Confirm your solvent choice. 5,7-Dimethyl-4-hydroxyquinoline exists in tautomeric equilibrium (enol/keto form). It dissolves well in DMSO or Methanol but may be sparingly soluble in non-polar solvents, leading to unexpected precipitation and dust hazards [3].
Engineering Control Validation: Verify Fume Hood flow. Tape a Kimwipe to the sash; it should be pulled inward at a 45° angle.
Waste Stream Setup: Label a solid waste container before opening the bottle.
Phase 2: Active Handling (The "Hot" Phase)
Weighing:
Never weigh this compound on an open bench. Move the analytical balance into the fume hood or use a localized powder containment hood.
Technique: Use an antistatic gun if available. Quinoline powders are often electrostatic and "jump," increasing inhalation/ocular risk.
Transfer:
Dissolve the solid immediately upon transfer to the reaction vessel to eliminate the dust hazard.
If adding as a solid to a reaction: Use a wide-mouth funnel or a powder addition funnel to prevent "puff-back."
Phase 3: Decontamination (The "Cool" Phase)
Wipe Down: Wipe the balance and surrounding area with a methanol-dampened tissue.
Glove Removal: Perform "beak method" removal inside the hood. Discard gloves as hazardous solid waste.
Wash: Wash hands with soap and water immediately.[4] Do not touch eyes or face until hands are washed.[4]
Emergency Response: Ocular Exposure
Because H318 implies potential for irreversible damage, speed is critical.
IMMEDIATE ACTION: Do not wait for help. Move to the eyewash station.
Forced Irrigation: Hold eyelids open forcibly. The natural reflex will be to clamp them shut. Irrigate for minimum 15 minutes .
Medical Escalation: Transport to emergency care immediately after irrigation. Bring the SDS (Safety Data Sheet).[1][7]
Visualization: Safety Logic Flow
The following diagram illustrates the decision logic for handling Category 1 Eye Hazards.
Caption: Operational logic flow for handling H318-classified solids. Note the "Stop" condition if engineering controls fail.
Disposal & Environmental Stewardship
5,7-Dimethyl-4-hydroxyquinoline is an organic heterocycle and should be treated as hazardous chemical waste.[8]
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Hazardous Solid Waste" (Incineration stream).
Liquid Waste: Combine with compatible organic solvents (Non-Halogenated or Halogenated depending on the reaction solvent).
Neutralization: Do not attempt to neutralize via oxidation (bleach) in the lab, as this may generate complex chlorinated quinoline byproducts [4].
References
PubChem. (n.d.). Compound Summary: 5,7-Dimethyl-4-hydroxyquinoline (CID 10609365). National Library of Medicine. Retrieved January 31, 2026, from [Link][6]